molecular formula C23H21N3O6 B15542342 Pfi-6-cooh

Pfi-6-cooh

Cat. No.: B15542342
M. Wt: 435.4 g/mol
InChI Key: ZIWIPYQWGJXRTI-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pfi-6-cooh is a useful research compound. Its molecular formula is C23H21N3O6 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

(3R)-3-[[5-[4-(dimethylcarbamoyl)-3-hydroxyphenyl]-1,2-oxazole-3-carbonyl]amino]-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C23H21N3O6/c1-26(2)22(29)15-7-5-13(10-19(15)27)20-11-18(25-32-20)21(28)24-17-8-6-12-3-4-14(23(30)31)9-16(12)17/h3-5,7,9-11,17,27H,6,8H2,1-2H3,(H,24,28)(H,30,31)/t17-/m1/s1

InChI Key

ZIWIPYQWGJXRTI-QGZVFWFLSA-N

Origin of Product

United States

Foundational & Exploratory

Pfi-6-cooh as an ENL ligand for PROTACs.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pfi-6-cooh as an ENL Ligand for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Eleven-Nineteen Leukemia (ENL) protein is a critical epigenetic reader increasingly recognized for its role in sustaining oncogenic gene expression, particularly in acute myeloid leukemia (AML) and Wilms' tumors.[1][2] As a histone acetylation reader, ENL is a key component of the super elongation complex (SEC), which promotes the transcription of proto-oncogenes like Myc and Hox genes.[3] This central role makes ENL a compelling therapeutic target. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[4] This guide provides a comprehensive technical overview of this compound, a derivative of the potent ENL YEATS domain chemical probe PFI-6, engineered as a ligand for the development of highly effective ENL-targeting PROTACs. We will detail the function of ENL, the mechanism of PROTACs, the specific application of this compound in the potent degrader MS41, and the key experimental protocols required for evaluation.

The Target: Eleven-Nineteen Leukemia (ENL) Protein

Function and Signaling Pathway

ENL (also known as MLLT1) is a member of the YEATS domain-containing family of proteins, which function as "readers" of histone lysine (B10760008) acylation marks, including acetylation (H3K9ac, H3K27ac).[5] Upon binding to acetylated histones at active gene promoters, ENL acts as a scaffold to recruit transcriptional machinery, including the super elongation complex (SEC). This recruitment enhances the processivity of RNA Polymerase II (Pol II), leading to robust transcriptional elongation of target genes. In many cancers, this process is hijacked to drive the overexpression of critical oncogenes, thereby maintaining the malignant state.

ENL_Signaling_Pathway Histone Acetylated Histones (H3K9ac, H3K27ac) ENL ENL Protein (YEATS Domain) Histone->ENL binds to SEC Super Elongation Complex (SEC) ENL->SEC recruits PolII RNA Polymerase II (Pol II) SEC->PolII activates Transcription Oncogene Transcription (e.g., MYC, HOXA9) PolII->Transcription initiates Cancer Leukemia Progression Transcription->Cancer promotes

Caption: ENL's role in oncogenic transcription.
Role in Disease

ENL is a critical dependency for the maintenance of AML, especially in cases involving Mixed-Lineage Leukemia (MLL) rearrangements. Genetic depletion of ENL has been shown to suppress leukemia growth, induce myeloid differentiation, and improve survival in preclinical models. Furthermore, recurrent gain-of-function mutations in the ENL YEATS domain are found in Wilms' tumors, highlighting its direct role in tumorigenesis. These findings establish the ENL YEATS domain as a high-value target for therapeutic intervention.

The Ligand: From PFI-6 to this compound

This compound is a purpose-built ligand for PROTAC synthesis, derived from the well-characterized chemical probe PFI-6.

  • PFI-6: A potent and selective small molecule that targets the acyl-lysine binding pocket of the ENL and AF9 YEATS domains. It serves as an excellent starting point for inhibitor and degrader development.

  • This compound: This is PFI-6 functionalized with a carboxylic acid (-COOH) group. This chemical handle provides a convenient attachment point for the linker component of a PROTAC molecule, enabling its conjugation to an E3 ligase ligand without significantly compromising its binding affinity to ENL.

Quantitative Binding Data

The binding affinity of PFI-6 and its PROTAC derivatives for the ENL YEATS domain is critical for their function. These interactions are typically quantified using biochemical or biophysical assays.

LigandTarget DomainAssay TypeAffinity (IC₅₀, nM)
PFI-6MLLT1 (ENL)HTRF140
PFI-6MLLT3 (AF9)HTRF160
PFI-6ENL YEATSAlphaScreen69.81
MS41 (this compound based)ENL YEATSAlphaScreen119.43
MS41N (inactive control)ENL YEATSAlphaScreen117.43

Data sourced from references.

PROTAC Technology: A Primer

Proteolysis-targeting chimeras are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS). A PROTAC consists of three components: a "warhead" ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.

By simultaneously binding to both the POI (ENL) and an E3 ligase (e.g., VHL or Cereblon), the PROTAC induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 PROTAC Catalytic Cycle PROTAC PROTAC Ternary Ternary Complex (ENL-PROTAC-E3) PROTAC->Ternary ENL Target Protein (ENL) ENL->Ternary E3 E3 Ligase (e.g., VHL) E3->Ternary Ub_ENL Ubiquitinated ENL Ternary->Ub_ENL Ubiquitination Recycle Ternary->Recycle PROTAC Release Proteasome 26S Proteasome Ub_ENL->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycle->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

MS41: A this compound-based ENL PROTAC

A recent study reported the development of MS41 , a highly potent and selective ENL degrader that utilizes a Pfi-6-derived warhead and recruits the von Hippel-Lindau (VHL) E3 ligase.

Quantitative Degradation and Potency Data

MS41 demonstrates potent and rapid degradation of ENL protein across various leukemia cell lines, leading to significant anti-proliferative effects. The efficacy is measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

PROTACCell LineDC₅₀ (nM)Dₘₐₓ (%)Anti-proliferative IC₅₀ (nM)
MS41MV4;11 (AML)3.50~958.8
MS41SEMK2 (ALL)2.84>9012.1
MS41Jurkat (T-ALL)3.03~9018.5
MS41KASUMI1 (AML)26.58>80134.4

Data sourced from references.

These results show that MS41 effectively degrades ENL at low nanomolar concentrations, which translates into potent inhibition of cancer cell growth. Importantly, the parental ligand PFI-6 and an inactive diastereomer of the PROTAC (MS41N) showed no degradation and had significantly weaker anti-proliferative effects, confirming the degradation-dependent mechanism of action.

Key Experimental Protocols

Evaluating an ENL-targeting PROTAC requires a series of well-defined experiments to confirm target engagement, mechanism of action, and cellular efficacy.

Experimental_Workflow Start PROTAC Candidate (e.g., MS41) Binding 1. Target Engagement Assay (CETSA or FP) Start->Binding Ternary 2. Ternary Complex Validation (e.g., TR-FRET, NanoBRET) Binding->Ternary Degradation 3. Cellular Degradation Assay (Western Blot) Ternary->Degradation Function 4. Functional Cellular Assay (Cell Viability, Apoptosis) Degradation->Function InVivo 5. In Vivo Efficacy Study (Xenograft Model) Function->InVivo

Caption: Standard workflow for evaluating a novel PROTAC.
Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a ligand binds to its target protein within the complex environment of a live cell.

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.

  • Methodology:

    • Treatment: Treat intact cells with the PROTAC (e.g., MS41) or vehicle control (DMSO) for a set time (e.g., 1 hour).

    • Heating: Aliquot treated cells into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler.

    • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation (e.g., 20,000 x g for 20 min at 4°C).

    • Detection: Analyze the amount of soluble ENL protein remaining at each temperature using Western blot.

  • Expected Outcome: A rightward shift in the melting curve for PROTAC-treated cells compared to the control indicates target engagement.

Cellular Degradation: Western Blot

Western blotting is the gold-standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Principle: Immunodetection of a specific protein from cell lysates separated by size via gel electrophoresis.

  • Methodology:

    • Cell Treatment: Seed cells (e.g., MV4;11) in 6-well plates. Treat with a dose-response of the PROTAC (e.g., 0.1 nM to 1000 nM) for a fixed duration (e.g., 24 hours) to determine DC₅₀. For time-course experiments, use a fixed concentration (e.g., 100 nM) and collect samples at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Denature lysates in Laemmli buffer and separate 20-30 µg of protein on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against ENL overnight at 4°C. Also probe for a loading control (e.g., β-Actin, GAPDH) to normalize protein levels.

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize ENL band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Functional Outcome: Cell Viability Assay

This assay measures the biological consequence of ENL degradation on cancer cell proliferation and survival.

  • Principle: Assays like CellTiter-Glo® measure ATP levels as an indicator of metabolically active, viable cells.

  • Methodology:

    • Seeding: Plate cells in 96-well plates at an appropriate density.

    • Treatment: Treat cells with a serial dilution of the PROTAC, the parent ligand (PFI-6), and an inactive control PROTAC for a specified period (e.g., 72 hours).

    • Measurement: Add the assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol and measure luminescence using a plate reader.

  • Data Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ (or EC₅₀) value for each compound.

Conclusion and Future Directions

This compound has been successfully validated as a high-affinity ENL ligand for the development of potent and selective PROTAC degraders, exemplified by MS41. This molecule serves as a critical chemical tool for researchers aiming to target ENL-dependent malignancies. The data clearly show that PROTAC-mediated degradation of ENL offers superior anti-leukemic activity compared to simple inhibition with the parent ligand.

Future work in this area will likely focus on:

  • Pharmacokinetic Optimization: Modifying the linker and E3 ligase ligand to improve the in vivo stability, solubility, and oral bioavailability of ENL degraders.

  • Expanding the E3 Ligase Toolbox: Exploring the use of other E3 ligase recruiters to potentially overcome resistance or alter tissue-specific degradation profiles.

  • Clinical Translation: Advancing lead candidates like MS41 through preclinical toxicology and safety studies toward clinical trials for patients with AML and other ENL-driven cancers.

References

Pfi-6-COOH: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Key Ligand for ENL/MLLT1/3 Targeting

This technical guide provides a detailed overview of Pfi-6-COOH, a critical chemical intermediate, and its closely related parent compound, Pfi-6, a potent and selective inhibitor of the YEATS domains of Eleven-Nineteen Leukemia (ENL) protein, also known as MLLT1, and MLLT3. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these epigenetic reader domains in oncology and other diseases.

Chemical Structure and Properties

This compound, also identified as Compound 18 in key literature, is a derivative of the well-characterized MLLT1/3 inhibitor, Pfi-6. The addition of a carboxylic acid moiety to the Pfi-6 scaffold makes it a versatile building block for the development of Proteolysis Targeting Chimeras (PROTACs), specifically for the degradation of the ENL protein.

This compound (Compound 18) is an ENL ligand utilized in the synthesis of MS41, a potent and selective ENL PROTAC degrader[1].

Below is a comparative summary of the key chemical and physical properties of this compound and its parent compound, Pfi-6.

PropertyThis compoundPfi-6
Chemical Name (R)-N-(2,3-dihydro-1H-inden-1-yl)-5-(4-(dimethylcarbamoyl)-3-hydroxyphenyl)isoxazole-3-carboxamide derivative with a carboxylic acid linker(R)-N-(2,3-Dihydro-1H-inden-1-yl)-5-(4-(dimethylcarbamoyl)-3-hydroxyphenyl)isoxazole-3-carboxamide
Molecular Formula C23H21N3O5C22H21N3O4
Molecular Weight 435.43 g/mol [1]391.42 g/mol
CAS Number 2768514-05-02675452-91-0
Appearance White to beige powderWhite to beige powder
Solubility Soluble in DMSOSoluble in DMSO

Biological Activity and Mechanism of Action

Pfi-6 is a highly selective inhibitor of the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). These domains are responsible for recognizing acetylated lysine (B10760008) residues on histone tails, a key mechanism in the regulation of gene transcription. By binding to the YEATS domain, Pfi-6 disrupts the interaction between ENL/MLLT3 and acetylated histones, thereby modulating gene expression. Dysregulation of this process is implicated in various cancers, particularly acute leukemias with MLL rearrangements.

This compound retains the ability to bind to the ENL YEATS domain and serves as the warhead for the PROTAC degrader MS41. MS41 links this compound to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the ENL protein.

Quantitative Biological Data for Pfi-6:
ParameterTargetValueAssay
IC50 MLLT1 (ENL)140 nMBiochemical Assay
IC50 MLLT3 (AF9)160 nMBiochemical Assay
IC50 MLLT3 (Cellular)0.76 µMNanoBRET Assay
Selectivity YEATS2, YEATS4>30 µMBiochemical Assay

Experimental Protocols

Detailed methodologies for key experiments involving Pfi-6 and its derivatives are crucial for reproducibility and further research.

Synthesis of this compound (Intermediate 18) and MS41

The synthesis of this compound and its subsequent conversion to the PROTAC degrader MS41 is a multi-step process. The full, detailed synthesis protocol can be found in the supplementary materials of the publication by Xue Z, et al. in Science Advances 2024. The general workflow is outlined below.

G cluster_synthesis Synthesis Workflow Pfi-6_Scaffold Pfi-6 Scaffold Carboxylic_Acid_Linker_Addition Addition of Carboxylic Acid Linker Pfi-6_Scaffold->Carboxylic_Acid_Linker_Addition Chemical Modification This compound This compound (Intermediate 18) Carboxylic_Acid_Linker_Addition->this compound Linker_Coupling Linker Coupling This compound->Linker_Coupling MS41 MS41 (PROTAC) Linker_Coupling->MS41 VHL_Ligand VHL Ligand VHL_Ligand->Linker_Coupling

Synthesis of MS41 from Pfi-6 scaffold.
NanoBRET Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to quantify the engagement of a compound with its target protein within living cells.

Principle: The target protein (ENL) is expressed as a fusion with NanoLuc luciferase (the donor), and a fluorescently labeled tracer that binds to the same site as the compound of interest is added. Compound binding displaces the tracer, leading to a decrease in BRET signal.

Protocol Outline:

  • Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding the NanoLuc-ENL fusion protein and a HaloTag-histone H3.3 fusion protein.

  • Cell Plating: Transfected cells are seeded into 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of Pfi-6 or this compound.

  • Tracer Addition: A fluorescently labeled HaloTag ligand (NanoBRET 618) is added.

  • Substrate Addition: The Nano-Glo substrate is added to initiate the luciferase reaction.

  • Signal Detection: The BRET signal (ratio of acceptor emission to donor emission) is measured using a luminometer.

AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of protein-protein interactions in a biochemical setting.

Principle: Donor and acceptor beads are brought into proximity through a biological interaction (e.g., ENL binding to an acetylated histone peptide). Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to and activates the acceptor bead, producing a light signal. A compound that disrupts this interaction will decrease the signal.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of biotinylated acetylated histone H3 peptide, GST-tagged ENL YEATS domain, streptavidin-coated donor beads, and anti-GST acceptor beads.

  • Compound Addition: Add serial dilutions of Pfi-6 to a 384-well plate.

  • Protein-Peptide Incubation: Add the GST-ENL and biotinylated histone peptide to the wells and incubate to allow binding.

  • Bead Addition: Add the donor and acceptor beads and incubate in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible reader.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Principle: When a protein is bound by a ligand, its thermal stability increases. By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, a shift in the melting curve indicates target engagement.

Protocol Outline:

  • Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Analyze the supernatant (soluble fraction) by Western blot or other protein quantification methods to determine the amount of the target protein remaining at each temperature.

Signaling Pathway and Biological Impact

The inhibition of the ENL/MLLT1-histone interaction by Pfi-6 or the degradation of ENL by MS41 has significant downstream effects on gene transcription, particularly on genes regulated by the Super Elongation Complex (SEC). In MLL-rearranged leukemias, the ENL-containing SEC is aberrantly recruited to chromatin, leading to the upregulation of oncogenes such as HOXA9 and MYC.

G cluster_pathway ENL/MLLT1 Signaling Pathway and Inhibition Histone Acetylated Histones ENL ENL/MLLT1 (YEATS Domain) Histone->ENL Recognition SEC Super Elongation Complex (SEC) ENL->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation Oncogenes Oncogene Transcription (e.g., HOXA9, MYC) PolII->Oncogenes Elongation Leukemia Leukemia Progression Oncogenes->Leukemia Pfi6 Pfi-6 / this compound Pfi6->ENL Binding Inhibition Inhibition

Mechanism of ENL/MLLT1 inhibition by Pfi-6.

By disrupting the function or inducing the degradation of ENL, Pfi-6 and its derivatives lead to the suppression of these key oncogenic gene expression programs. This, in turn, can induce cell differentiation, inhibit cell proliferation, and ultimately suppress leukemia progression, as demonstrated in preclinical models.

Conclusion

This compound is a valuable chemical tool for the development of novel therapeutics targeting the epigenetic reader protein ENL. Its design as a derivative of the potent and selective ENL inhibitor Pfi-6 allows for its incorporation into PROTACs, leading to the targeted degradation of ENL. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of ENL inhibition and degradation in cancer and other diseases. The continued development of molecules like this compound and MS41 holds significant promise for advancing the field of epigenetic drug discovery.

References

The Discovery and Synthesis of Pfi-6-cooh: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pfi-6-cooh has emerged as a significant chemical tool in the study of epigenetic regulation, specifically as a ligand for the eleven-nineteen leukemia (ENL) protein. This document provides an in-depth technical guide on the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a comprehensive resource, detailing the scientific context, experimental protocols, and key data associated with this compound. This compound is a crucial precursor in the development of proteolysis-targeting chimeras (PROTACs) aimed at degrading the ENL protein, a key player in acute myeloid leukemia (AML). This guide summarizes the current knowledge, presents quantitative data in a structured format, and provides detailed methodologies for key experiments, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers, including acute myeloid leukemia (AML). The ENL protein (also known as MLLT1) is a "reader" of histone acetylation, specifically recognizing acetylated lysine (B10760008) residues on histone H3 through its YEATS domain. This interaction is crucial for the recruitment of the super elongation complex (SEC) and subsequent transcriptional activation of oncogenes such as MYC and HOX genes, which are essential for leukemia maintenance.

This compound is a high-affinity ligand for the YEATS domain of ENL. Its development has been a significant step forward in targeting this critical protein-protein interaction. This compound serves as the ENL-binding component in the synthesis of potent PROTAC degraders, such as MS41, which are designed to induce the targeted degradation of the ENL protein, thereby suppressing oncogenic gene expression and inhibiting leukemia progression[1]. The closely related compound, PFI-6, has been extensively characterized as a chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3.

Discovery and Rationale

The discovery of this compound and its parent compound, PFI-6, was driven by the need for potent and selective chemical tools to probe the function of the ENL YEATS domain. The development process involved the screening of fragment-like mimetics of the endogenous ligands of YEATS domains, which are crotonylated histone proteins. Through iterative structure-activity relationship (SAR) studies, the binding affinity and selectivity for the MLLT1/3 YEATS domains were optimized, leading to the discovery of the PFI-6 scaffold[2]. This compound represents a modification of this scaffold, incorporating a carboxylic acid group that enables its conjugation to other molecules, such as E3 ligase ligands, to create PROTACs.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in a single comprehensive document, the synthesis can be inferred from procedures for analogous isoxazole (B147169) carboxamide derivatives. The synthesis likely involves a multi-step process culminating in an amide coupling reaction.

A plausible synthetic route would involve two key intermediates:

  • 5-(4-(dimethylcarbamoyl)-3-hydroxyphenyl)isoxazole-3-carboxylic acid: The synthesis of this isoxazole carboxylic acid intermediate would likely start from simpler aromatic precursors, potentially involving a Claisen condensation followed by cyclization with a hydroxylamine (B1172632) salt[3].

  • (R)-2,3-dihydro-1H-inden-1-amine: This chiral amine is commercially available or can be synthesized using established methods.

The final step would be an amide coupling reaction between the isoxazole carboxylic acid and the inden-amine.

Experimental Protocol: General Amide Coupling
  • Materials:

    • 5-(4-(dimethylcarbamoyl)-3-hydroxyphenyl)isoxazole-3-carboxylic acid

    • (R)-2,3-dihydro-1H-inden-1-amine

    • A peptide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt)[4][5]

    • A non-nucleophilic base (e.g., DIPEA or triethylamine)

    • Anhydrous aprotic solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the carboxylic acid (1 equivalent) and the amine (1-1.2 equivalents) in the anhydrous solvent.

    • Add the base (2-3 equivalents) to the reaction mixture.

    • Add the coupling reagent (1-1.2 equivalents) portion-wise while stirring at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Biological Activity and Quantitative Data

CompoundTargetAssayIC50 (nM)Kd (nM)Cellular IC50 (µM)
PFI-6 MLLT1 (ENL)Biochemical Assay140[6][7][8]82 (ITC)[7][9]0.76 (NanoBRET)[7][9]
MLLT3Biochemical Assay160[6][7][8]76 (ITC)[7][9]
YEATS2Biochemical Assay>30,000[7]
YEATS4Biochemical Assay>30,000[7]

Table 1: Quantitative biological data for the related compound PFI-6.

Experimental Protocols for Biological Assays

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure the engagement of a test compound with its target protein in live cells.

  • Principle: ENL is expressed as a fusion protein with NanoLuc® luciferase (the energy donor), and a fluorescently labeled tracer that binds to the same target is used as the energy acceptor. When the tracer binds to the ENL-NanoLuc® fusion, BRET occurs. This compound will compete with the tracer for binding to ENL, leading to a decrease in the BRET signal in a dose-dependent manner.

  • Detailed Protocol:

    • Cell Culture and Transfection:

      • Culture HEK293 cells in DMEM supplemented with 10% FBS.

      • Co-transfect the cells with a vector encoding the ENL-NanoLuc® fusion protein and a control vector.

      • Incubate for 24 hours to allow for protein expression.

    • Assay Preparation:

      • Harvest and resuspend the transfected cells in Opti-MEM.

      • Add the HaloTag® NanoBRET™ 618 Ligand (the tracer) to the cell suspension.

      • Dispense the cell suspension into a 96-well white assay plate.

      • Prepare serial dilutions of this compound in DMSO and add to the wells.

    • Signal Detection:

      • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

      • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

    • Data Analysis:

      • Calculate the corrected NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

      • Plot the corrected NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP) Assay

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells. It can be used to assess the target engagement of a compound by observing changes in the mobility of the target protein.

  • Principle: A fluorescently tagged version of ENL (e.g., ENL-GFP) is expressed in cells. A specific region of the nucleus is photobleached using a high-intensity laser, and the rate of fluorescence recovery in that region is monitored. The binding of this compound to ENL-GFP can alter its diffusion rate, leading to a change in the fluorescence recovery kinetics.

  • Detailed Protocol:

    • Cell Culture and Transfection:

      • Culture U2OS or a relevant leukemia cell line on glass-bottom dishes.

      • Transfect the cells with a vector encoding the ENL-GFP fusion protein.

      • Incubate for 24 hours.

    • Compound Treatment:

      • Treat the cells with a desired concentration of this compound or vehicle control (DMSO) for a specified time.

    • FRAP Experiment:

      • Identify a cell expressing ENL-GFP in the nucleus.

      • Acquire a few pre-bleach images.

      • Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.

      • Acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached ROI.

    • Data Analysis:

      • Measure the fluorescence intensity in the bleached ROI over time.

      • Normalize the recovery data to account for photobleaching during image acquisition.

      • Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient of ENL-GFP.

      • Compare the FRAP parameters between vehicle-treated and this compound-treated cells.

Signaling Pathways and Experimental Workflows

ENL-Mediated Transcriptional Regulation in AML

The ENL protein plays a pivotal role in the transcriptional activation of oncogenes in AML. The following diagram illustrates the key steps in this pathway and the mechanism of action for this compound.

ENL_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm Histone Histone H3 Tail Ac_Histone Acetylated Histone H3 (H3K9ac, H3K27ac) Histone->Ac_Histone HATs ENL ENL Protein (YEATS Domain) Ac_Histone->ENL Recognition SEC Super Elongation Complex (SEC) ENL->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation DNA Oncogene Promoter (e.g., MYC, HOX) PolII->DNA Binding mRNA Oncogenic mRNA DNA->mRNA Transcription Protein Oncogenic Protein mRNA->Protein Translation Pfi6_cooh This compound Pfi6_cooh->ENL Inhibition Leukemia Leukemia Progression Protein->Leukemia PROTAC_Workflow cluster_0 PROTAC-Mediated Degradation PROTAC ENL PROTAC (e.g., MS41) Pfi6_part This compound moiety Linker Linker E3_ligand E3 Ligase Ligand ENL_protein ENL Protein Pfi6_part->ENL_protein Binding E3_ligase E3 Ubiquitin Ligase E3_ligand->E3_ligase Binding Ternary_complex Ternary Complex (ENL-PROTAC-E3) ENL_protein->Ternary_complex E3_ligase->Ternary_complex Ub_ENL Polyubiquitinated ENL Ternary_complex->Ub_ENL Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_ENL->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

References

Pfi-6-cooh: A Strategic Ligand for Targeting the ENL YEATS Domain for Proteasomal Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

This document provides a comprehensive technical overview of the role and application of Pfi-6-cooh in the targeted degradation of the Eleven-Nineteen Leukemia (ENL) protein. ENL is a critical epigenetic reader protein implicated in the progression of various cancers, most notably Acute Myeloid Leukemia (AML). This guide will detail the mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the underlying biological and experimental processes.

Introduction: The Epigenetic Reader ENL in Oncology

The Eleven-Nineteen Leukemia (ENL) protein, encoded by the MLLT1 gene, is a vital component of the super elongation complex (SEC), a transcriptional regulatory complex.[1][2] A defining feature of ENL is its YEATS domain, which functions as an epigenetic "reader" by specifically recognizing and binding to acetylated lysine (B10760008) residues on histone tails, particularly H3K9ac and H3K27ac.[3][4] This interaction is crucial for recruiting transcriptional machinery to the promoters of actively transcribed genes.

In hematological malignancies like AML, ENL plays a pivotal role in maintaining the oncogenic state by driving the expression of key proto-oncogenes such as Myc and Hox genes.[1] The dependency of these cancers on ENL's function identifies its YEATS domain as a compelling therapeutic target. Disrupting the ENL-histone interaction presents a promising strategy for suppressing oncogenic gene expression programs.

This compound: A High-Affinity Ligand for the ENL YEATS Domain

This compound is a high-affinity ligand specifically designed to engage the ENL YEATS domain. It is a derivative of the well-characterized chemical probe Pfi-6, a potent and selective inhibitor of the YEATS domains of ENL (MLLT1) and its paralog, AF9 (MLLT3).

The key structural feature of this compound is the incorporation of a carboxylic acid moiety. This functional group does not impede binding to the ENL YEATS pocket but serves as a crucial chemical handle for synthetic elaboration. Specifically, this compound is the foundational building block for the development of Proteolysis Targeting Chimeras (PROTACs). It acts as the ENL-targeting warhead in the synthesis of the potent ENL degrader, MS41.

Mechanism of Action: From Inhibition to Targeted Degradation

The therapeutic strategy involving this compound is centered on the principles of targeted protein degradation. While direct inhibition of the ENL YEATS domain can block its function, a PROTAC-based approach aims to eliminate the protein entirely, offering a more profound and sustained therapeutic effect.

Normal ENL Function

Under normal physiological and pathological conditions, the ENL YEATS domain binds to acetylated histones at gene promoters. This recruits the super elongation complex and RNA Polymerase II, leading to active gene transcription.

G cluster_0 Nucleus Histone Acetylated Histone (H3K9ac, H3K27ac) ENL ENL Protein (YEATS Domain) Histone->ENL binds to SEC Super Elongation Complex (SEC) ENL->SEC recruits PolII RNA Pol II SEC->PolII activates DNA Oncogene Promoter PolII->DNA binds to Transcription Active Gene Transcription DNA->Transcription

Caption: Standard signaling pathway of ENL-mediated transcription.
The PROTAC Concept: Leveraging this compound

This compound is the ENL-binding component of the PROTAC degrader MS41. MS41 is a heterobifunctional molecule that simultaneously binds to the ENL protein (via the this compound moiety) and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL). This induced proximity triggers the ubiquitination of ENL, marking it for destruction by the cell's proteasome.

G cluster_1 PROTAC-Mediated Degradation cluster_2 Ternary Complex Formation ENL ENL Protein MS41 MS41 PROTAC (contains this compound) ENL->MS41 binds Ub Ubiquitin Proteasome Proteasome ENL->Proteasome targeted to VHL VHL (E3 Ligase) MS41->VHL binds VHL->ENL Ubiquitinates (tags) Ub->ENL Degradation Degraded ENL (Peptides) Proteasome->Degradation results in G A 1. This compound Synthesis & PROTAC Conjugation B 2. Biochemical Assay (e.g., AlphaScreen) Confirm ENL YEATS Binding A->B C 3. Cellular Target Engagement (e.g., NanoBRET) Confirm ENL Binding in Cells B->C D 4. Western Blot Analysis Quantify ENL Protein Degradation C->D E 5. Functional Assays (e.g., Cell Viability, Gene Expression) D->E

References

An In-depth Technical Guide to the Interaction of the YEATS Domain and Pfi-6-cooh

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the YEATS domain, a critical epigenetic reader, and its interaction with the chemical probe Pfi-6-cooh. This document details the quantitative, experimental, and mechanistic aspects of this interaction to support further research and drug development efforts in this area.

Introduction to the YEATS Domain

The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain is an evolutionary conserved protein module that recognizes acylated lysine (B10760008) residues on histone tails, playing a crucial role in chromatin remodeling and transcriptional regulation.[1][2][3][4] In humans, there are four proteins that contain a YEATS domain: ENL (MLLT1), AF9 (MLLT3), YEATS2, and GAS41 (YEATS4).[3] These proteins are key components of various chromatin-modifying and transcription complexes.

The YEATS domain functions as an epigenetic "reader" by binding to acetylated and crotonylated lysines, with a notable preference for the latter. This interaction is mediated by a conserved aromatic "sandwich" cage within the YEATS domain, which engages the acyl-lysine modification through π-π-π stacking and other non-covalent interactions. Dysregulation of YEATS domain-containing proteins, particularly ENL and AF9, has been implicated in various cancers, including acute myeloid leukemia (AML), making them attractive therapeutic targets.

This compound: A Selective Chemical Probe for ENL and AF9

Pfi-6 is a potent and selective chemical probe for the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). Its derivative, this compound, serves as a crucial ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as MS41, which are designed to induce the degradation of ENL. The high affinity and selectivity of Pfi-6 for ENL and AF9 over other human YEATS domain proteins (YEATS2 and YEATS4) make it an invaluable tool for studying the specific biological functions of these two proteins.

Quantitative Data for Pfi-6 Interaction with YEATS Domains

The following tables summarize the key quantitative data for the interaction of Pfi-6 with the YEATS domains of MLLT1 and MLLT3.

Table 1: Binding Affinity and Potency of Pfi-6

Target ProteinAssay TypeParameterValue (nM)
MLLT1 (ENL)Isothermal Titration Calorimetry (ITC)Kd82
MLLT1 (ENL)Homogeneous Time-Resolved Fluorescence (HTRF)IC50140
MLLT3 (AF9)Homogeneous Time-Resolved Fluorescence (HTRF)IC50160

Table 2: Selectivity Profile of Pfi-6

Off-Target ProteinAssay TypeParameterValue (µM)
YEATS2Biochemical AssayIC50> 40
YEATS4Biochemical AssayIC50> 40

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between the YEATS domain and inhibitors like Pfi-6.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • Express and purify the YEATS domain of the target protein (e.g., MLLT1).

    • Synthesize and purify the inhibitor (e.g., Pfi-6).

    • Prepare a buffer solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) and dialyze both the protein and the inhibitor against this buffer overnight at 4°C to ensure buffer matching.

    • Determine the concentrations of the protein and inhibitor accurately using a suitable method (e.g., UV-Vis spectroscopy for protein, NMR for the small molecule).

    • Degas both solutions for 5-10 minutes immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (e.g., 200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution, with a spacing of 150 seconds between injections to allow for equilibration.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions in a high-throughput format. It is often used to determine the IC50 of an inhibitor.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Biotinylate a histone peptide corresponding to the natural ligand of the YEATS domain (e.g., H3K27cr).

    • Express and purify a GST-tagged YEATS domain protein.

    • Prepare a serial dilution of the inhibitor (e.g., this compound).

  • Assay Procedure:

    • In a 384-well plate, add the GST-tagged YEATS domain, the biotinylated histone peptide, and the inhibitor at various concentrations.

    • Incubate the mixture for a specific period (e.g., 30 minutes) at room temperature to allow the binding to reach equilibrium.

    • Add Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.

    • Incubate the plate in the dark for a longer period (e.g., 60 minutes) to allow the beads to associate with the protein-peptide complex.

  • Signal Detection and Data Analysis:

    • Read the plate using an AlphaScreen-compatible plate reader.

    • Plot the AlphaScreen signal against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay

FP is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. It is commonly used in competitive binding assays to determine the affinity of unlabeled inhibitors.

Protocol:

  • Reagent Preparation:

    • Synthesize a fluorescently labeled peptide tracer that binds to the YEATS domain (e.g., a fluorescein-labeled H3K9ac peptide).

    • Prepare an assay buffer (e.g., 20 mM Tris pH 8.0, 200 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Prepare serial dilutions of the YEATS domain protein and the unlabeled inhibitor.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent tracer.

    • Add the YEATS domain protein at various concentrations to determine the Kd of the tracer.

    • For competitive binding, add a fixed concentration of the YEATS domain (typically at its Kd for the tracer) and the unlabeled inhibitor at various concentrations.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

    • Plot the change in polarization against the concentration of the protein or inhibitor.

    • Fit the data to a suitable binding isotherm to determine the Kd or IC50.

X-Ray Crystallography

X-ray crystallography is used to determine the three-dimensional structure of the YEATS domain in complex with an inhibitor, providing detailed insights into the binding mode.

Protocol:

  • Protein-Ligand Complex Formation and Crystallization:

    • Express and purify a high concentration of the YEATS domain protein.

    • Incubate the protein with a molar excess of the inhibitor (e.g., Pfi-6) to form the complex.

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various precipitants, buffers, and additives.

  • Data Collection:

    • Once suitable crystals are obtained, cryo-protect them and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with a known YEATS domain structure as a search model.

    • Build the model of the protein-ligand complex into the electron density map and refine the structure to obtain a high-resolution model.

Visualizations

Signaling Pathway: Inhibition of Wnt/β-catenin Pathway by this compound

The following diagram illustrates the proposed mechanism by which inhibition of the ENL/AF9 YEATS domain by this compound can disrupt the Wnt/β-catenin signaling pathway, which is often hyperactive in certain cancers.

Wnt_Pathway_Inhibition cluster_cell Cell cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex inhibits LRP5_6 LRP5/6 Co-receptor beta_catenin_cyt β-catenin (cytoplasm) DestructionComplex->beta_catenin_cyt phosphorylates for degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyt->beta_catenin_nuc translocates Proteasome Proteasome beta_catenin_cyt->Proteasome degraded TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF co-activates TargetGenes Target Gene Expression (e.g., MYC) TCF_LEF->TargetGenes activates ENL_AF9 ENL/AF9 ENL_AF9->TCF_LEF co-activates Histones Acylated Histones ENL_AF9->Histones binds to Pfi_6_cooh This compound Pfi_6_cooh->ENL_AF9 inhibits

Caption: Wnt pathway inhibition by this compound.

Experimental Workflow: Discovery of a YEATS Domain Inhibitor

This diagram outlines a typical workflow for the discovery and characterization of a small molecule inhibitor of the YEATS domain, such as Pfi-6.

Experimental_Workflow start Start: Target Identification (e.g., ENL/AF9 YEATS Domain) library_screening High-Throughput Screening (e.g., Fragment Library) start->library_screening hit_identification Hit Identification (e.g., AlphaScreen, FP) library_screening->hit_identification hit_to_lead Hit-to-Lead Optimization (Medicinal Chemistry) hit_identification->hit_to_lead lead_characterization Lead Characterization hit_to_lead->lead_characterization binding_affinity Binding Affinity (ITC) lead_characterization->binding_affinity selectivity Selectivity Profiling (against other YEATS domains) lead_characterization->selectivity structural_studies Structural Studies (X-ray Crystallography) lead_characterization->structural_studies cellular_activity Cellular Target Engagement and Functional Assays lead_characterization->cellular_activity end Validated Chemical Probe (e.g., Pfi-6) cellular_activity->end

Caption: Workflow for YEATS domain inhibitor discovery.

References

PFI-6-COOH: A Derivative of the MLLT1/3 Inhibitor PFI-6 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic drug discovery, the selective inhibition of protein-protein interactions involving chromatin reader domains presents a compelling therapeutic strategy. The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is a recently identified reader of histone acylation, and its dysregulation has been implicated in various cancers, particularly acute myeloid leukemia (AML). PFI-6 is a potent and selective chemical probe that targets the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9), disrupting their interaction with acetylated histones.[1][2][3][4] This guide provides a comprehensive overview of PFI-6 and its carboxylic acid derivative, PFI-6-COOH, a key intermediate for the development of targeted protein degraders.

This compound serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. By leveraging the binding affinity of the PFI-6 scaffold for MLLT1/3, this compound enables the creation of potent and selective degraders of these key oncogenic drivers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the PFI-6 inhibitor is provided in the table below. While specific quantitative data for this compound is not extensively available in the public domain, its structural similarity to PFI-6 suggests comparable fundamental properties, with the notable addition of a carboxylic acid functional group for linker attachment in PROTAC synthesis.

PropertyPFI-6This compound
Molecular Formula C₂₂H₂₁N₃O₄C₂₂H₂₁N₃O₅
Molecular Weight 391.43 g/mol 407.42 g/mol
Target MLLT1 (ENL) and MLLT3 (AF9) YEATS domainsMLLT1 (ENL) ligand for PROTAC synthesis[5]
Mechanism of Action Inhibitor of protein-protein interactionLinker for E3 ligase recruitment

Quantitative Data: In Vitro and Cellular Activity of PFI-6

The following tables summarize the reported in vitro and cellular activities of the PFI-6 inhibitor. This data highlights its high potency and selectivity for the MLLT1 and MLLT3 YEATS domains.

In Vitro Binding and Inhibition
TargetAssayIC₅₀ (nM)K_d (nM)Reference
MLLT1HTRF140[3]
MLLT3HTRF160[3]
MLLT1ITC82[3]
MLLT3ITC76[3]
YEATS2HTRF>30,000[3]
YEATS4HTRF>30,000[3]
Cellular Target Engagement
Cell LineAssayIC₅₀ (µM)Reference
HEK293NanoBRET0.76[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used in the characterization of PFI-6 and the synthesis of related compounds.

Synthesis of this compound Derivative for PROTAC Development

While a specific, detailed synthesis protocol for this compound is not publicly available, a general workflow for the synthesis of a PROTAC from a carboxylic acid-functionalized ligand is described below. This process typically involves the amide coupling of the ligand to a linker, which is subsequently attached to an E3 ligase-binding moiety.

General PROTAC Synthesis Workflow:

  • Activation of Carboxylic Acid: The carboxylic acid of this compound is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Coupling with Linker: The activated this compound is then reacted with a linker containing a free amine group. The linker can vary in length and composition (e.g., PEG-based linkers) to optimize the ternary complex formation between the target, PROTAC, and E3 ligase.

  • Deprotection (if necessary): If the other end of the linker is protected, a deprotection step is performed to reveal a reactive group for conjugation with the E3 ligase ligand.

  • Coupling with E3 Ligase Ligand: The PFI-6-linker intermediate is then coupled to a ligand for an E3 ligase, such as pomalidomide (B1683931) or VHL-1, which typically has a reactive handle for conjugation.

  • Purification: The final PROTAC is purified using techniques like flash chromatography or preparative HPLC.

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods would need to be optimized for the synthesis of a specific PFI-6-based PROTAC.

NanoBRET Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure the engagement of a test compound with its target protein in live cells.[6][7]

Protocol Overview:

  • Cell Transfection: HEK293 cells are transiently transfected with a plasmid encoding the target protein (e.g., MLLT1) fused to NanoLuc® luciferase.

  • Cell Plating: Transfected cells are seeded into 96-well or 384-well white, opaque assay plates.

  • Compound and Tracer Addition: Serial dilutions of the test compound (PFI-6) and a cell-permeable fluorescent tracer that binds to the target protein are added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated at 37°C and 5% CO₂ for a defined period (e.g., 2 hours) to allow for compound entry and binding to the target.

  • Substrate Addition and Signal Detection: A NanoBRET™ Nano-Glo® Substrate is added to all wells. The luminescence signal from the NanoLuc® donor (at 460 nm) and the fluorescent acceptor (at >600 nm) is measured using a luminometer.

  • Data Analysis: The corrected NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. A decrease in the BRET signal upon compound treatment indicates displacement of the tracer and target engagement by the compound. The IC₅₀ value is determined by plotting the BRET ratio against the compound concentration.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound by measuring the thermal stabilization of the target protein upon ligand binding.[9][10][11]

Protocol Overview:

  • Cell Culture and Treatment: Cells expressing the target protein (e.g., MLLT1) are treated with the test compound (PFI-6) or a vehicle control for a specific duration.

  • Heat Treatment: The cell suspensions are aliquoted into PCR tubes and subjected to a temperature gradient for a fixed time (e.g., 3-5 minutes) using a thermal cycler. An unheated control is included.

  • Cell Lysis: The cells are lysed by methods such as freeze-thaw cycles or using a specific lysis buffer.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Analysis: The amount of the target protein remaining in the soluble fraction is quantified by methods like Western blotting or ELISA.

  • Data Analysis: The melting temperature (Tₘ) of the protein is determined as the temperature at which 50% of the protein has aggregated. A shift in the Tₘ to a higher temperature in the presence of the compound indicates target engagement and stabilization.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway involving MLLT1/ENL in acute myeloid leukemia and a typical experimental workflow for the development of a PFI-6-based PROTAC.

MLLT1/ENL Signaling Pathway in Acute Myeloid Leukemia

MLLT1_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H3 Ac_Histone Acetylated Histone H3 (e.g., H3K9ac, H3K27ac) Histone->Ac_Histone HATs MLLT1 MLLT1 (ENL) YEATS Domain Ac_Histone->MLLT1 Recognition SEC Super Elongation Complex (SEC) MLLT1->SEC Recruitment PolII RNA Polymerase II SEC->PolII Phosphorylation & Activation Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcriptional Elongation Leukemia Leukemia Proliferation & Survival Oncogenes->Leukemia PFI6 PFI-6 PFI6->MLLT1 Inhibition PROTAC_Workflow PFI6 PFI-6 Inhibitor PFI6_COOH This compound (Derivative with Linker Attachment Site) PFI6->PFI6_COOH Chemical Modification PROTAC PFI-6-PROTAC Synthesis (Amide Coupling) PFI6_COOH->PROTAC Linker Linker Synthesis Linker->PROTAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->PROTAC Purification Purification & Characterization (HPLC, MS, NMR) PROTAC->Purification Binding_Assay In Vitro Binding Assay (SPR, ITC) Purification->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, Proteomics) Purification->Degradation_Assay Functional_Assay Functional Assays (Cell Viability, Apoptosis) Degradation_Assay->Functional_Assay

References

The Strategic Importance of the Carboxylic Acid Moiety in Pfi-6-cooh: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Key Functional Group in the Development of ENL-Targeting Therapeutics

Abstract

Pfi-6-cooh has emerged as a critical chemical entity in the development of targeted protein degraders, specifically for the eleven-nineteen leukemia (ENL) protein, a key player in oncogenic gene expression. This technical guide delves into the significance of the carboxylic acid group appended to the Pfi-6 scaffold. This functional group is not a mere structural footnote; it is the linchpin for the covalent attachment of a linker, enabling the transformation of a potent ENL inhibitor into a bifunctional degrader molecule. Through the synthesis of the PROTAC (Proteolysis Targeting Chimera) MS41, the carboxylic acid of this compound serves as the essential chemical handle to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce the degradation of the ENL protein. This guide will explore the available data, detail relevant experimental protocols, and visualize the underlying molecular pathways to provide a comprehensive understanding of the carboxylic acid's role for researchers in drug discovery and development.

Introduction: this compound as a Ligand for ENL

The eleven-nineteen leukemia (ENL) protein, through its YEATS domain, recognizes acetylated histone tails, a crucial interaction for the regulation of gene transcription. In certain cancers, such as mixed-lineage leukemia-rearranged (MLL-r) leukemia, ENL's activity is hijacked to maintain an oncogenic transcriptional program. Pfi-6 is a potent and selective chemical probe for the YEATS domain of MLLT1 (ENL) and MLLT3.[1][2] this compound, also referred to as Compound 18 in foundational literature, is a derivative of Pfi-6 that incorporates a carboxylic acid group.[3] This modification is pivotal, as it provides a reactive site for the attachment of a linker, a key component of PROTACs.

The Carboxylic Acid Group: A Gateway to Protein Degradation

The primary significance of the carboxylic acid group in this compound is its role as a synthetic handle for the construction of PROTAC molecules.[3] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (in this case, this compound for ENL), a ligand for an E3 ubiquitin ligase (such as the VHL ligand), and a chemical linker that joins the two. The carboxylic acid of this compound is the point of attachment for this linker, enabling the creation of the ENL degrader, MS41.

The PROTAC MS41, by simultaneously binding to ENL and the VHL E3 ligase, induces the formation of a ternary complex. This proximity facilitates the ubiquitination of ENL by the E3 ligase, marking it for degradation by the proteasome. This mechanism of action shifts the therapeutic paradigm from mere inhibition to the complete removal of the target protein, which can offer a more profound and sustained therapeutic effect.

Quantitative Analysis of this compound Derivatives

CompoundTargetAssay TypeIC50 (nM)Reference
PFI-6MLLT1 (ENL)HTRF140[1]
PFI-6MLLT3HTRF160
MS41ENL YEATS–H3K9ac interactionAlphaScreen119.43Xue Z, et al. 2024
MS41N (inactive control)ENL YEATS–H3K9ac interactionAlphaScreen117.43Xue Z, et al. 2024

Note: The similar IC50 values for MS41 and its inactive control, MS41N, in the AlphaScreen assay suggest that the binding to the ENL YEATS domain is retained in the PROTAC construct. The therapeutic effect of MS41 stems from its ability to induce degradation, not just inhibition.

Experimental Protocols

AlphaScreen Assay for ENL YEATS Domain Binding

This protocol is a representative method for assessing the binding of inhibitors to the ENL YEATS domain.

Materials:

  • His-tagged ENL YEATS domain protein

  • Biotinylated histone H3 peptide with acetylation at lysine (B10760008) 9 (Biotin-H3K9ac)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel chelate Acceptor beads (PerkinElmer)

  • AlphaScreen assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)

  • 384-well microplates (white, opaque)

  • Test compounds (this compound derivatives)

Procedure:

  • Prepare serial dilutions of the test compounds in the AlphaScreen assay buffer.

  • In a 384-well plate, add the test compounds to the appropriate wells.

  • Add the His-tagged ENL YEATS protein to all wells at a final concentration determined by prior optimization (e.g., 100 nM).

  • Add the Biotin-H3K9ac peptide to all wells at a final concentration determined by prior optimization (e.g., 30 nM).

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.

  • In subdued light, add a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads to all wells (e.g., 10 µg/mL final concentration of each).

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes).

  • Read the plate on an AlphaScreen-compatible plate reader.

Annexin V Apoptosis Assay

This protocol outlines a method to assess apoptosis in leukemia cells treated with ENL-targeting compounds.

Materials:

  • Leukemia cell line (e.g., MV4;11)

  • Test compound (e.g., MS41)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed leukemia cells in appropriate culture vessels and treat with the test compound at various concentrations for a specified time (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

  • Harvest the cells, including any floating cells from the supernatant, by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis

This protocol describes a method for analyzing the cell cycle distribution of leukemia cells.

Materials:

  • Leukemia cell line (e.g., MV4;11)

  • Test compound (e.g., MS41)

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound as described in the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Visualizing the Role of this compound in PROTAC-Mediated Degradation

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involving this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation of ENL cluster_1 Cellular Machinery This compound This compound MS41 MS41 This compound->MS41 Synthesis Linker Linker Linker->MS41 VHL_Ligand VHL_Ligand VHL_Ligand->MS41 ENL_Protein ENL_Protein MS41->ENL_Protein Binds VHL_E3_Ligase VHL_E3_Ligase MS41->VHL_E3_Ligase Recruits Proteasome Proteasome ENL_Protein->Proteasome Degradation VHL_E3_Ligase->ENL_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->ENL_Protein

Figure 1: Mechanism of ENL protein degradation mediated by the this compound-derived PROTAC, MS41.

Experimental_Workflow cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Analysis Leukemia_Cells Leukemia_Cells Treatment Treatment Leukemia_Cells->Treatment with MS41 Harvest_Cells Harvest_Cells Treatment->Harvest_Cells AnnexinV_PI_Staining AnnexinV_PI_Staining Harvest_Cells->AnnexinV_PI_Staining Ethanol_Fixation Ethanol_Fixation Harvest_Cells->Ethanol_Fixation Flow_Cytometry_Analysis Flow_Cytometry_Analysis Apoptosis_Quantification Apoptosis_Quantification Flow_Cytometry_Analysis->Apoptosis_Quantification Cell_Cycle_Distribution Cell_Cycle_Distribution Flow_Cytometry_Analysis->Cell_Cycle_Distribution AnnexinV_PI_Staining->Flow_Cytometry_Analysis PI_Staining PI_Staining Ethanol_Fixation->PI_Staining PI_Staining->Flow_Cytometry_Analysis

Figure 2: Workflow for assessing the cellular effects of this compound-based PROTACs.

Conclusion

The carboxylic acid group of this compound is of paramount significance in the context of modern drug discovery, particularly in the burgeoning field of targeted protein degradation. While likely having a minimal direct impact on the binding affinity to the ENL YEATS domain, its true value lies in its functionality as a versatile and essential chemical handle. This seemingly simple functional group unlocks the potential of the potent Pfi-6 scaffold, enabling its conversion into a highly effective ENL protein degrader, MS41. The development of such molecules holds immense promise for the treatment of ENL-dependent malignancies. This guide has provided a technical overview of the role of this crucial functional group, supported by available data and detailed experimental methodologies, to aid researchers and scientists in the continued development of next-generation cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Pfi-6-COOH Linker Chemistry in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Pfi-6-COOH linker chemistry in the development of Proteolysis Targeting Chimeras (PROTACs). Pfi-6 is a known ligand for the YEATS domain of the eleven-nineteen leukemia (ENL) protein, a critical component in oncogenic gene expression, particularly in acute myeloid leukemia (AML). The derivatization of Pfi-6 to this compound allows for its incorporation into PROTACs, enabling the targeted degradation of the ENL protein.

Introduction to this compound in PROTAC Development

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome.

The Pfi-6 scaffold serves as a potent warhead for targeting the ENL protein. By modifying the Pfi-6 structure to include a carboxylic acid (COOH) group, a versatile handle is created for linker attachment. This this compound moiety can be coupled to a variety of linkers and E3 ligase ligands to generate a library of ENL-targeting PROTACs for optimization of degradation activity. A prominent example of a PROTAC utilizing a Pfi-6-derived ligand is MS41, which effectively degrades the ENL protein and shows promise in preclinical models of leukemia.[1][2][3][4]

ENL Signaling Pathway in Leukemia

The ENL protein is a reader of histone acetylation and a component of the super elongation complex (SEC). It plays a crucial role in regulating the transcription of oncogenes such as MYC and HOX genes, which are essential for the proliferation and survival of leukemia cells.[1][2] By targeting ENL for degradation, this compound-based PROTACs can disrupt these oncogenic signaling pathways.

ENL signaling pathway and PROTAC-mediated degradation.

Quantitative Data for this compound based PROTACs

The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of the ENL PROTAC MS41, which incorporates a Pfi-6 derived ligand, in various leukemia cell lines.[1]

PROTACTargetE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
MS41ENLVHLMV4;113.50>93[1]
MS41ENLVHLSEMK22.84>93[1]
MS41ENLVHLJurkat3.03>93[1]
MS41ENLVHLKASUMI126.58>93[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Linker Precursor

This protocol describes a general method for modifying the Pfi-6 scaffold to introduce a carboxylic acid functionality, creating a this compound analog ready for linker conjugation. This is a conceptual protocol based on common medicinal chemistry practices for PROTAC synthesis.

Materials:

  • Pfi-6 analog with a suitable functional group for modification (e.g., a halide or boronic ester on the dihydroindene phenyl ring)

  • Reagents for palladium-catalyzed cross-coupling or other appropriate reactions to install a protected carboxylic acid or a precursor

  • Solvents (e.g., DMF, THF, Dioxane)

  • Catalysts and ligands (e.g., Pd(dppf)Cl2)

  • Bases (e.g., K2CO3, Cs2CO3)

  • Protecting group removal reagents (e.g., TFA, LiOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Functionalization of the Pfi-6 Scaffold: Start with a Pfi-6 analog bearing a reactive group (e.g., a bromo or iodo substituent) on the dihydroindene phenyl ring.[1]

  • Introduction of a Carboxylic Acid Precursor: Perform a suitable chemical transformation to introduce a protected carboxylic acid or a precursor. For example, a palladium-catalyzed carboxylation or a cross-coupling reaction with a reagent containing a protected carboxyl group.

  • Deprotection: Remove the protecting group from the carboxylic acid to yield the this compound analog. For instance, treat an ester-protected compound with a base like lithium hydroxide (B78521) or an acid like trifluoroacetic acid.

  • Purification: Purify the final this compound product using standard techniques such as column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of the this compound analog using NMR and mass spectrometry.

Protocol 2: Amide Coupling of this compound to an Amine-Linker-E3 Ligand

This protocol details the amide bond formation between the this compound warhead and a pre-synthesized linker-E3 ligase ligand fragment containing a terminal amine.

Materials:

  • This compound

  • Amine-terminated linker-E3 ligase ligand (e.g., a VHL or CRBN ligand attached to a PEG or alkyl linker with a terminal amine)

  • Coupling agents (e.g., HATU, HBTU, EDC)

  • Base (e.g., DIPEA, Et3N)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: Add the coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Addition of Amine: Add the amine-terminated linker-E3 ligase ligand (1 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude PROTAC product by preparative HPLC to obtain the final, pure compound.

  • Characterization: Confirm the identity and purity of the final PROTAC using NMR, high-resolution mass spectrometry, and analytical HPLC.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_coupling Coupling Pfi6_analog Pfi-6 Analog Pfi6_COOH This compound Pfi6_analog->Pfi6_COOH Functionalization & Deprotection PROTAC Pfi-6-based PROTAC Pfi6_COOH->PROTAC Amide_Coupling Amide Coupling (HATU, DIPEA) Pfi6_COOH->Amide_Coupling 1. Activate Amine_Linker_E3 Amine-Linker-E3 Ligand Amine_Linker_E3->PROTAC Amine_Linker_E3->Amide_Coupling 2. Add Amide_Coupling->PROTAC

PROTAC synthesis workflow.
Protocol 3: Western Blot Analysis of ENL Protein Degradation

This protocol outlines the procedure to assess the degradation of the ENL protein in cells treated with a this compound based PROTAC.[1][5][6][7]

Materials:

  • Leukemia cell line (e.g., MV4;11)

  • This compound based PROTAC (e.g., MS41)

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ENL

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed the leukemia cells at an appropriate density in a multi-well plate.

    • Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) and a DMSO control for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • After treatment, harvest the cells and wash them with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against ENL overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform the same immunoblotting procedure for the loading control protein.

    • Quantify the band intensities using image analysis software. Normalize the ENL band intensity to the corresponding loading control band intensity.

    • Plot the normalized ENL protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with PROTAC Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-ENL) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis End End Analysis->End

Western blot workflow for ENL degradation.

References

Application Notes and Protocols for the Creation and Use of MS41 ENL Degrader from Pfi-6-cooh

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eleven-nineteen leukemia (ENL) protein is a critical reader of histone acylation that plays a pivotal role in sustaining oncogenic gene expression, particularly in acute leukemias such as mixed-lineage leukemia-rearranged (MLL-r) leukemia.[1][2][3] Pharmacological degradation of ENL presents a promising therapeutic strategy for these ENL-dependent cancers.[1][2] MS41 is a potent and selective ENL degrader that utilizes the Proteolysis Targeting Chimera (PROTAC) technology. It is synthesized using the ENL ligand Pfi-6-cooh as a starting scaffold.

MS41 functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the ENL protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of ENL effectively suppresses the transcription of key oncogenic genes, inhibits leukemia cell proliferation, and induces apoptosis. These application notes provide detailed protocols for the synthesis of MS41 from this compound and for its characterization in key biological assays.

Data Presentation

Table 1: In Vitro Degradation Efficacy of MS41 in Leukemia Cell Lines

Cell LineDC50 (nM)
MV4;113.50
SEMK22.84
Jurkat3.03
KASUMI126.58

Table 2: In Vitro Inhibitory Concentration of MS41 and Precursors

CompoundIC50 (nM) in AlphaScreen Assay (ENL YEATS–H3K9ac interaction)
MS41119.43
MS41N (inactive epimer)117.43
PFI-669.81

Experimental Protocols

Protocol 1: Synthesis of MS41 ENL Degrader from this compound

Note: A detailed, step-by-step synthesis protocol for MS41 from this compound has not been explicitly published in the reviewed literature. The following is a generalized protocol for the coupling of a carboxylic acid-bearing protein ligand (this compound) to an amine-containing linker-E3 ligase ligand moiety, a common chemical transformation in the synthesis of PROTACs. This should be considered a representative procedure that may require optimization.

Objective: To conjugate this compound with a VHL ligand connected via a suitable linker to generate the MS41 PROTAC.

Materials:

  • This compound

  • Amine-linker-VHL ligand conjugate

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and the organic base (e.g., DIPEA, 3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of this compound.

  • Coupling Reaction: To the activated this compound solution, add the amine-linker-VHL ligand conjugate (1.1 equivalents).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure MS41 degrader.

  • Characterization: Confirm the identity and purity of the synthesized MS41 by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for ENL Degradation

Objective: To determine the extent of ENL protein degradation in cells treated with MS41.

Materials:

  • Leukemia cell lines (e.g., MV4;11)

  • Cell culture medium and supplements

  • MS41 degrader

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ENL, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture leukemia cells to the desired density. Treat the cells with various concentrations of MS41 (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellets in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ENL antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the ENL protein levels to the loading control (β-actin).

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of MS41 on the viability of leukemia cells.

Materials:

  • Leukemia cell lines (e.g., MV4;11)

  • 96-well plates

  • Cell culture medium

  • MS41 degrader

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: The following day, treat the cells with a serial dilution of MS41 (e.g., from 0.1 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value of MS41.

Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To investigate the effect of MS41-induced ENL degradation on its chromatin occupancy.

Materials:

  • Leukemia cell lines (e.g., MV4;11)

  • MS41 degrader

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • Anti-ENL antibody for ChIP

  • IgG control antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Reagents for qPCR or library preparation for ChIP-seq

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with MS41 or vehicle (DMSO) for the desired time. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell and Nuclear Lysis: Harvest and lyse the cells to isolate the nuclei.

  • Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to fragments of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the sheared chromatin with the anti-ENL antibody or an IgG control overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-linking by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.

  • Analysis: Analyze the enriched DNA by qPCR using primers for specific target gene promoters or by preparing libraries for ChIP-sequencing (ChIP-seq) to assess genome-wide changes in ENL occupancy.

Visualizations

G cluster_0 MS41 PROTAC Action MS41 MS41 Ternary_Complex Ternary Complex (ENL-MS41-VHL) MS41->Ternary_Complex Binds ENL ENL Protein ENL->Ternary_Complex Proteasome Proteasome ENL->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->ENL Ubiquitination Ub Ubiquitin Ub->ENL Degraded_ENL Degraded ENL Proteasome->Degraded_ENL Degrades G cluster_workflow Experimental Workflow for MS41 Evaluation start Start synthesis Synthesis of MS41 from this compound start->synthesis characterization Chemical Characterization (NMR, MS) synthesis->characterization cell_culture Leukemia Cell Culture characterization->cell_culture treatment Treatment with MS41 cell_culture->treatment western_blot Western Blot (ENL Degradation) treatment->western_blot viability_assay Cell Viability Assay (MTT) treatment->viability_assay chip_assay ChIP Assay (ENL Chromatin Occupancy) treatment->chip_assay data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis chip_assay->data_analysis end End data_analysis->end G cluster_pathway ENL Signaling and Effect of MS41 ENL ENL SEC Super Elongation Complex (SEC) ENL->SEC Recruits Degradation ENL Degradation ENL->Degradation Histone_Ac Acetylated Histones Histone_Ac->ENL Recognizes PolII RNA Polymerase II SEC->PolII Activates Transcription Transcription Elongation PolII->Transcription Oncogenes Oncogenic Genes (e.g., MYC, HOXA9) Leukemia Leukemia Progression Oncogenes->Leukemia Transcription->Oncogenes Expression of MS41 MS41 MS41->ENL Induces Degradation->SEC Inhibition Degradation->Leukemia Suppression

References

Application Notes and Protocols: Cellular Uptake and Localization of Pfi-6-COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pfi-6 is a potent and selective chemical probe for the YEATS domain of MLLT1 (ENL) and MLLT3 (AF9), which are components of the super-elongation complex involved in transcriptional regulation.[1][2] The carboxylic acid derivative, Pfi-6-COOH, serves as a crucial ligand for the synthesis of targeted protein degraders, such as PROTACs, which are designed to induce the degradation of specific proteins within the cell.[3] The efficacy of this compound conjugates, whether as fluorescent probes for imaging or as components of larger therapeutic molecules, is critically dependent on their ability to enter target cells and localize to the appropriate subcellular compartments.

These application notes provide a comprehensive set of protocols to investigate the cellular uptake and subcellular localization of this compound conjugates. The described methodologies will enable researchers to characterize the internalization pathways, quantify uptake efficiency, and visualize the intracellular fate of these conjugates. Understanding these parameters is essential for the optimization of drug delivery systems and the development of effective therapeutics based on the Pfi-6 scaffold. While specific data on this compound conjugates is not yet available, the following protocols are based on established methods for studying the cellular uptake of small molecules, nanoparticles, and bioconjugates.

Data Presentation

Quantitative Analysis of Cellular Uptake

The following tables provide a template for summarizing quantitative data obtained from flow cytometry and fluorescence plate reader assays.

Table 1: Cellular Uptake of this compound Conjugate Over Time

Time Point (hours)Mean Fluorescence Intensity (MFI) ± SD (Flow Cytometry)Fold Change Over Control
01.0
1
4
12
24

Table 2: Dose-Dependent Cellular Uptake of this compound Conjugate

Conjugate Concentration (µM)Mean Fluorescence Intensity (MFI) ± SD (Flow Cytometry)% of Maximum Uptake
00
0.1
0.5
1.0
5.0
10.0

Table 3: Effect of Endocytosis Inhibitors on this compound Conjugate Uptake

InhibitorTarget PathwayConjugate Uptake (% of Control) ± SD
Control (DMSO)-100
ChlorpromazineClathrin-mediated endocytosis
FilipinCaveolae-mediated endocytosis
AmilorideMacropinocytosis
Cytochalasin DActin-dependent endocytosis
NocodazoleMicrotubule-dependent transport

Experimental Protocols

Protocol 1: Qualitative Analysis of Cellular Uptake and Subcellular Localization by Confocal Microscopy

This protocol describes the use of confocal microscopy to visualize the internalization and subcellular distribution of a fluorescently labeled this compound conjugate.

Materials:

  • Fluorescently labeled this compound conjugate

  • Target cells (e.g., a relevant cancer cell line)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Lysosomal stain (e.g., LysoTracker Red)

  • Mitochondrial stain (e.g., MitoTracker Green)

  • Confocal microscope

Methodology:

  • Cell Seeding: Seed target cells onto glass-bottom confocal dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Cell Treatment:

    • Prepare a working solution of the fluorescent this compound conjugate in complete cell culture medium at the desired final concentration.

    • Aspirate the old medium from the cells and replace it with the medium containing the conjugate.

    • Incubate the cells for various time points (e.g., 1, 4, 12, and 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Subcellular Organelle Staining (Optional):

    • For co-localization studies, incubate the cells with organelle-specific fluorescent dyes (e.g., LysoTracker, MitoTracker) according to the manufacturer's instructions during the last 30-60 minutes of the conjugate incubation.

  • Cell Fixation and Staining:

    • Wash the cells three times with PBS to remove any unbound conjugate.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if required for antibody-based organelle staining).

    • Wash the cells three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging:

    • Add fresh PBS to the dishes to keep the cells hydrated.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the this compound conjugate, DAPI, and any other fluorescent probes used.

    • Acquire z-stack images to visualize the three-dimensional distribution of the conjugate within the cells.

Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a method for the quantitative measurement of cellular uptake of a fluorescently labeled this compound conjugate using flow cytometry.

Materials:

  • Fluorescently labeled this compound conjugate

  • Target cells

  • Cell culture medium

  • FBS

  • Penicillin-Streptomycin

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed target cells in a 6-well or 12-well plate at a density that allows for logarithmic growth during the experiment.

  • Cell Treatment:

    • Treat the cells with different concentrations of the fluorescent this compound conjugate for a fixed time point (e.g., 24 hours) or with a fixed concentration for different time points.

    • Include an untreated control group.

  • Cell Harvesting:

    • After incubation, wash the cells twice with ice-cold PBS to remove unbound conjugate.

    • Harvest the cells by trypsinization.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube.

    • Centrifuge the cells and resuspend the pellet in ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore on the conjugate.

    • Gate the live cell population based on forward and side scatter.

    • Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.

Protocol 3: Investigation of Endocytosis Pathways Using Chemical Inhibitors

This protocol aims to identify the primary mechanism of cellular entry for the this compound conjugate by using chemical inhibitors of specific endocytic pathways.

Materials:

  • Fluorescently labeled this compound conjugate

  • Target cells

  • Endocytosis inhibitors (e.g., chlorpromazine, filipin, amiloride, cytochalasin D, nocodazole) dissolved in an appropriate solvent (e.g., DMSO)

  • Cell culture medium

  • FBS

  • Penicillin-Streptomycin

  • PBS

  • Flow cytometer or fluorescence plate reader

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate suitable for flow cytometry or fluorescence plate reader analysis.

  • Inhibitor Pre-treatment:

    • Pre-incubate the cells with each endocytosis inhibitor at a non-toxic concentration for 30-60 minutes at 37°C.

    • Include a vehicle control (e.g., DMSO).

  • Conjugate Treatment:

    • Without washing out the inhibitor, add the fluorescent this compound conjugate to the cells at a predetermined concentration.

    • Incubate for a time point that shows significant uptake (determined from Protocol 2).

  • Uptake Measurement:

    • Wash the cells thoroughly with ice-cold PBS to stop uptake and remove unbound conjugate.

    • Quantify the cellular uptake using either flow cytometry (as described in Protocol 2) or a fluorescence plate reader. For a plate reader, lyse the cells and measure the fluorescence of the lysate.

  • Data Analysis:

    • Normalize the fluorescence intensity of the inhibitor-treated samples to the vehicle control to determine the percentage of uptake inhibition.

Visualizations

Experimental_Workflow_for_Cellular_Uptake cluster_qualitative Qualitative Analysis (Confocal Microscopy) cluster_quantitative Quantitative Analysis (Flow Cytometry) cluster_mechanism Mechanism of Uptake (Inhibitor Study) qual_start Seed Cells on Confocal Dishes qual_treat Treat with Fluorescent This compound Conjugate qual_start->qual_treat qual_stain Co-stain with Organelle Markers (Optional) qual_treat->qual_stain qual_fix Fix and Permeabilize Cells qual_stain->qual_fix qual_nuc_stain Stain Nuclei (DAPI) qual_fix->qual_nuc_stain qual_image Image with Confocal Microscope qual_nuc_stain->qual_image quant_start Seed Cells in Multi-well Plates quant_treat Treat with Fluorescent This compound Conjugate quant_start->quant_treat quant_harvest Harvest and Wash Cells quant_treat->quant_harvest quant_analyze Analyze by Flow Cytometry quant_harvest->quant_analyze mech_start Seed Cells in Multi-well Plates mech_inhibit Pre-treat with Endocytosis Inhibitors mech_start->mech_inhibit mech_treat Add Fluorescent This compound Conjugate mech_inhibit->mech_treat mech_quantify Quantify Uptake mech_treat->mech_quantify

Caption: Experimental workflow for characterizing the cellular uptake of this compound conjugates.

Endocytosis_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm conjugate This compound Conjugate clathrin Clathrin-coated pit conjugate->clathrin Clathrin-mediated caveolae Caveolae conjugate->caveolae Caveolae-mediated macro Macropinocytosis conjugate->macro Macropinocytosis endosome Early Endosome clathrin->endosome caveosome Caveosome caveolae->caveosome macropinosome Macropinosome macro->macropinosome late_endosome Late Endosome endosome->late_endosome golgi Golgi endosome->golgi nucleus Nucleus (Target Site for MLLT1/3) endosome->nucleus Endosomal Escape caveosome->endosome macropinosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome late_endosome->nucleus Endosomal Escape er Endoplasmic Reticulum golgi->er

Caption: Potential endocytic pathways and intracellular trafficking routes for this compound conjugates.

Pfi6_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus pfi6 This compound Conjugate mllt1_3 MLLT1/3 (ENL/AF9) pfi6->mllt1_3 Inhibits YEATS domain sec Super Elongation Complex (SEC) mllt1_3->sec Component of transcription_inhibition Transcriptional Repression mllt1_3->transcription_inhibition pol2 RNA Polymerase II sec->pol2 Promotes processivity oncogenes Oncogene Transcription (e.g., MYC, BCL2) pol2->oncogenes Initiates

Caption: Hypothesized signaling pathway modulation by a this compound conjugate targeting MLLT1/3.

References

Application Notes and Protocols: PFI-6-COOH for Inducing Degradation of ENL Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleven-nineteen leukemia (ENL) protein is a critical component of the super elongation complex (SEC) and is frequently involved in chromosomal translocations, leading to the formation of oncogenic MLL (mixed-lineage leukemia) fusion proteins.[1][2][3] These fusion proteins are key drivers in the pathogenesis of acute leukemias, making ENL a promising therapeutic target.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[4][5]

PFI-6-COOH is a carboxylic acid-functionalized derivative of the potent ENL YEATS domain inhibitor, PFI-6.[6] While PFI-6 itself can inhibit the function of ENL, this compound serves as a crucial building block for the synthesis of potent ENL-degrading PROTACs.[4][6] By incorporating this compound as the ENL-binding ligand, researchers can develop heterobifunctional degraders that recruit an E3 ubiquitin ligase to the ENL fusion protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a powerful strategy to eliminate the oncogenic ENL fusion protein and suppress downstream malignant gene expression.[2][4]

This document provides detailed application notes and protocols for the use of this compound in the development and characterization of ENL fusion protein degraders.

Data Presentation

The following tables summarize the quantitative data for representative PROTACs derived from this compound, demonstrating their efficacy in degrading ENL and inhibiting cancer cell growth.

Table 1: In Vitro Degradation Efficacy of this compound-based PROTACs

CompoundCell LineDC50 (nM)Dmax (%)Time for Max Degradation (hours)E3 Ligase Recruited
MS41 MV4;113.50>936VHL
SEMK22.84>936VHL
Jurkat3.03>936VHL
KASUMI126.58>936VHL
Compound 1 Molm-1337~8824Cereblon
SR-1114 MV4;11150Not Reported24CRBN
MOLM-13311Not Reported24CRBN
OCI/AML-21650Not Reported24CRBN

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of this compound-based PROTACs

CompoundCell LineEC50 (nM)
Compound 1 Molm-13320
MS41 MV4;11Not Reported

EC50: Half-maximal effective concentration for cell proliferation inhibition.

Signaling Pathway and Mechanism of Action

This compound-based PROTACs function by hijacking the cell's natural protein disposal system. The PROTAC molecule forms a ternary complex with the ENL fusion protein and an E3 ubiquitin ligase (e.g., VHL or Cereblon). This proximity induces the E3 ligase to polyubiquitinate the ENL fusion protein, marking it for degradation by the 26S proteasome.

ENL_Degradation_Pathway cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Proteasomal Degradation PFI-6-COOH_based_PROTAC This compound-based PROTAC Ternary_Complex Ternary Complex (PROTAC-ENL-E3) PFI-6-COOH_based_PROTAC->Ternary_Complex ENL_Fusion_Protein ENL Fusion Protein ENL_Fusion_Protein->Ternary_Complex Oncogenic_Gene_Expression Oncogenic Gene Expression ENL_Fusion_Protein->Oncogenic_Gene_Expression drives E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination E2 Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Ub_ENL Polyubiquitinated ENL Fusion Protein Polyubiquitination->Ub_ENL Proteasome 26S Proteasome Ub_ENL->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Suppression_of_Oncogenesis Suppression of Oncogenesis Degraded_Peptides->Suppression_of_Oncogenesis leads to

Caption: Mechanism of ENL fusion protein degradation by a this compound-based PROTAC.

Experimental Protocols

Here are detailed protocols for key experiments to synthesize and evaluate ENL-degrading PROTACs using this compound.

Synthesis of a this compound-based PROTAC

This protocol describes a general method for coupling this compound to an E3 ligase ligand via a linker. This example uses a simple polyethylene (B3416737) glycol (PEG) linker and the VHL ligand, but can be adapted for other linkers and E3 ligase ligands like those for CRBN.

PROTAC_Synthesis_Workflow Start Start This compound This compound Start->this compound Coupling1 Couple Activated Linker to this compound This compound->Coupling1 Linker_Activation Activate Linker (e.g., with HATU/DIPEA) Linker_Activation->Coupling1 Intermediate PFI-6-Linker Intermediate Coupling1->Intermediate Coupling2 Couple Intermediate to E3 Ligase Ligand Intermediate->Coupling2 E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN ligand) E3_Ligand->Coupling2 Purification Purify PROTAC (e.g., HPLC) Coupling2->Purification Characterization Characterize PROTAC (e.g., NMR, MS) Purification->Characterization End Final PROTAC Characterization->End

Caption: General workflow for the synthesis of a this compound-based PROTAC.

Materials:

  • This compound

  • Amine-functionalized linker (e.g., amino-PEG-amine)

  • E3 ligase ligand with a carboxylic acid handle (e.g., VHL ligand)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve this compound and the amine-functionalized linker in anhydrous DMF.

  • Add HATU, HOBt, and DIPEA to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Once the formation of the PFI-6-linker intermediate is complete, add the E3 ligase ligand.

  • Add another equivalent of HATU, HOBt, and DIPEA.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by reverse-phase HPLC.

  • Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR.

Western Blot for ENL Protein Degradation

This protocol is used to quantify the degradation of ENL protein in cells treated with a this compound-based PROTAC.

Materials:

  • Leukemia cell lines (e.g., MV4;11, Molm-13)

  • This compound-based PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-ENL, anti-GAPDH or anti-β-actin as loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC or DMSO for the desired time points (e.g., 6, 12, 24 hours). For mechanism validation, pre-treat with MG132 for 1-2 hours before adding the PROTAC.

  • Harvest cells and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary anti-ENL antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize the bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

  • Quantify band intensities using image analysis software to determine the percentage of ENL degradation.

Cell Viability Assay

This assay measures the effect of ENL degradation on the proliferation of cancer cells.

Materials:

  • Leukemia cell lines

  • This compound-based PROTAC

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)

  • Plate reader

Procedure:

  • Seed cells at an appropriate density in 96-well plates.

  • Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control.

  • Incubate the plates for 72-96 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

Logical Relationship Diagram

The following diagram illustrates the logical progression from identifying the target to developing a therapeutic candidate based on this compound.

Logical_Relationship Target_ID Target Identification: ENL in MLL-r Leukemia Ligand_Dev Ligand Development: PFI-6 as ENL binder Target_ID->Ligand_Dev PROTAC_Handle Functionalization for PROTAC: Synthesis of this compound Ligand_Dev->PROTAC_Handle PROTAC_Synthesis PROTAC Synthesis: Linker and E3 Ligand Conjugation PROTAC_Handle->PROTAC_Synthesis In_Vitro_Validation In Vitro Validation: Degradation & Cell Viability Assays PROTAC_Synthesis->In_Vitro_Validation In_Vivo_Studies In Vivo Efficacy: Mouse Xenograft Models In_Vitro_Validation->In_Vivo_Studies Therapeutic_Candidate Therapeutic Candidate In_Vivo_Studies->Therapeutic_Candidate

Caption: Logical workflow for developing an ENL-degrading therapeutic.

Conclusion

This compound is a valuable chemical tool for the development of potent and selective ENL-degrading PROTACs. By following the protocols outlined in these application notes, researchers can effectively synthesize and characterize novel degraders for ENL fusion proteins. This approach holds significant promise for the development of new therapeutics for MLL-rearranged leukemias and other cancers driven by ENL. The provided data and methodologies offer a solid foundation for further investigation and drug development efforts in this area.

References

Application Notes: Designing a VHL-based PROTAC for MLLT1/3 Degradation using Pfi-6-cooh

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1] Unlike traditional inhibitors that block a protein's function, PROTACs trigger the complete removal of the target protein from the cell.[2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[]

The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized and well-characterized ligase in PROTAC design due to its widespread expression and the availability of high-affinity, cell-permeable ligands. VHL-based PROTACs have shown significant promise in targeting proteins previously considered "undruggable."

This document provides a detailed guide for the design, synthesis, and evaluation of a novel PROTAC aimed at degrading the epigenetic reader proteins MLLT1 (ENL) and MLLT3 (AF9) by pairing a VHL ligand with Pfi-6-cooh, a ligand for the MLLT1/3 YEATS domain.

The Ubiquitin-Proteasome System and the Role of the VHL E3 Ligase

The ubiquitin-proteasome system (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells. The process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a poly-ubiquitin chain to a substrate protein. This poly-ubiquitin tag serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin-2, and Rbx1. Under normal oxygen conditions, VHL recognizes and binds to a hydroxylated proline residue on its primary substrate, the Hypoxia-Inducible Factor 1α (HIF-1α), marking it for degradation. PROTACs leverage this system by presenting a non-native protein to the VHL complex for ubiquitination and degradation.

VHL_Complex cluster_CRL2_VHL CRL2-VHL E3 Ligase Complex VHL VHL EloC Elongin C VHL->EloC EloB Elongin B EloC->EloB Cul2 Cullin-2 EloC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 E2 E2~Ub Rbx1->E2 recruits

Diagram 1: The CRL2-VHL E3 Ligase Complex.
Target Profile: MLLT1 (ENL) and MLLT3 (AF9) YEATS Domains

MLLT1 (ENL) and MLLT3 (AF9) are epigenetic reader proteins that recognize and bind to acylated histone tails through their YEATS domains. This recognition is a key step in regulating gene transcription, and the dysregulation of MLLT1/3 is implicated in various diseases, particularly in acute myeloid leukemia (AML). Pfi-6 is a potent and selective chemical probe that targets the YEATS domains of MLLT1 and MLLT3 with IC50 values of 140 nM and 160 nM, respectively. The derivative, this compound, incorporates a carboxylic acid handle, making it an ideal starting point for PROTAC synthesis. Degrading MLLT1/3 offers a therapeutic strategy to suppress oncogenic gene expression and halt leukemia progression.

MLLT1_Signaling Simplified MLLT1/3 Signaling Pathway Histone Acylated Histone Tails MLLT1_3 MLLT1 / MLLT3 (YEATS Domain) Histone->MLLT1_3 binds PTEFb P-TEFb Complex MLLT1_3->PTEFb recruits PolII RNA Pol II PTEFb->PolII phosphorylates (activates) Transcription Oncogene Transcription PolII->Transcription

Diagram 2: Simplified MLLT1/3 oncogenic signaling pathway.

PROTAC Design and Synthesis

The design of a successful PROTAC requires careful selection of a VHL ligand, a warhead for the target, and a linker to connect them. The linker is not merely a spacer; its length, composition, and attachment points critically influence ternary complex formation, cell permeability, and degradation efficacy.

Key Components
  • VHL Ligand : A common choice is a derivative of the well-established VHL ligand, (2S,4R)-1-((S)-2-(1-cyanocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, often modified with an amine or alcohol for linker attachment.

  • Warhead : this compound serves as the warhead to bind MLLT1/3.

  • Linker : Polyethylene glycol (PEG) or simple alkyl chains are common starting points. Varying linker length is a key step in optimization.

Protocol 1: Synthesis of VHL-Pfi-6 PROTAC via Amide Coupling

This protocol describes a standard solution-phase synthesis for coupling the this compound warhead to an amine-functionalized VHL ligand-linker moiety.

Materials:

  • This compound (1.0 eq)

  • VHL-linker-amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Standard glassware for organic synthesis

  • LC-MS and Preparative HPLC systems

Procedure:

  • Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the VHL-linker-amine moiety to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final VHL-Pfi-6 PROTAC.

  • Confirm the identity and purity of the final product by LC-MS and ¹H NMR.

Synthesis_Workflow start Start step1 Dissolve this compound in anhydrous DMF start->step1 step2 Add HATU and DIPEA (Pre-activation) step1->step2 step3 Add VHL-linker-amine step2->step3 step4 Stir 4-12h at RT step3->step4 step5 Monitor by LC-MS step4->step5 step6 Workup & Extraction step5->step6 Reaction Complete step7 Purify by HPLC step6->step7 end Final PROTAC step7->end

Diagram 3: Chemical synthesis workflow for the PROTAC.

Biochemical and Biophysical Characterization

Before cellular evaluation, it is crucial to confirm that the synthesized PROTAC can bind to its intended targets individually (binary binding) and facilitate their association (ternary complex formation).

Protocol 2: Binary Binding Affinity using Surface Plasmon Resonance (SPR)

SPR measures real-time binding interactions between molecules. This protocol assesses the binding of the PROTAC to VHL and MLLT1/3 separately.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant His-tagged VCB complex (VHL, Elongin B, Elongin C)

  • Recombinant His-tagged MLLT1 or MLLT3 YEATS domain

  • VHL-Pfi-6 PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization : Immobilize the His-tagged VCB complex and MLLT1/3 protein on separate flow cells of the sensor chip via standard amine coupling or His-capture.

  • Analyte Injection : Prepare a series of concentrations of the VHL-Pfi-6 PROTAC in running buffer (e.g., 0.1 nM to 1 µM).

  • Binding Measurement : Inject the PROTAC solutions over the immobilized protein flow cells and a reference flow cell.

  • Data Analysis : Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol 3: Ternary Complex Formation Analysis using SPR

This experiment determines if the PROTAC can bridge the VHL complex and the target protein.

Procedure:

  • Immobilize the His-tagged VCB complex on a sensor chip as described in Protocol 2.

  • Prepare a constant concentration of the MLLT1/3 target protein in running buffer.

  • Prepare a serial dilution of the VHL-Pfi-6 PROTAC.

  • For each injection, pre-incubate the PROTAC with the MLLT1/3 protein for a short period.

  • Inject the pre-incubated mixtures over the VCB-immobilized surface.

  • An enhanced binding response compared to the PROTAC or target protein alone indicates ternary complex formation.

  • Analyze the data to determine the affinity of the ternary complex and the cooperativity (α), where α > 1 indicates positive cooperativity.

Data Presentation: Expected Binding & Ternary Complex Data

The following table summarizes representative data expected from biophysical assays.

CompoundTargetAssayKD (nM)Cooperativity (α)
VHL-Pfi-6 PROTACVCB ComplexSPR20 - 200-
VHL-Pfi-6 PROTACMLLT1 YEATSSPR50 - 300-
VHL-Pfi-6 PROTACVCB + MLLT1SPR5 - 502 - 10

Cellular Characterization

The ultimate test of a PROTAC is its ability to induce degradation of the target protein within a cellular context, leading to a desired biological outcome.

Experimental_Workflow cluster_design Design & Synthesis cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation a1 PROTAC Synthesis a2 Purification & Characterization a1->a2 b1 Binary Binding (SPR, ITC) a2->b1 b2 Ternary Complex Formation (SPR, TR-FRET) b1->b2 c1 Degradation Assay (Western Blot, MS) b2->c1 c2 Potency (DC50) & Efficacy (Dmax) c1->c2 c3 Functional Assays (e.g., Viability) c2->c3

Diagram 4: Overall experimental workflow for PROTAC development.
Protocol 4: Target Protein Degradation by Western Blot

This is the most common method to visualize and semi-quantify protein degradation.

Materials:

  • AML cell line (e.g., MV4-11)

  • VHL-Pfi-6 PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, negative control)

  • Cell lysis buffer, protease/phosphatase inhibitors

  • SDS-PAGE and Western blot equipment

  • Primary antibodies (anti-MLLT1, anti-MLLT3, anti-Actin/GAPDH)

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Seed MV4-11 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the VHL-Pfi-6 PROTAC (e.g., 1 nM to 10 µM), DMSO, and a high concentration of PROTAC + MG132 for 18-24 hours.

  • Harvest cells, wash with PBS, and lyse on ice with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Normalize protein amounts, prepare samples with Laemmli buffer, and resolve by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against MLLT1, MLLT3, and a loading control (e.g., β-Actin).

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize bands using an ECL substrate and an imaging system. Degradation is observed as a dose-dependent decrease in the MLLT1/3 band intensity. The MG132 co-treatment should rescue degradation, confirming a proteasome-dependent mechanism.

Protocol 5: Measuring Degradation Potency (DC50) and Efficacy (Dmax)

This protocol quantifies the dose-response of the PROTAC's degradation ability.

Procedure:

  • Perform a Western blot as described in Protocol 4 with a finer titration of PROTAC concentrations (e.g., 10-12 points).

  • Perform densitometry on the Western blot bands using software like ImageJ.

  • Normalize the MLLT1/3 band intensity to the loading control for each lane.

  • Plot the normalized protein levels (%) against the logarithm of the PROTAC concentration.

  • Fit the data to a four-parameter variable slope equation to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal percentage of protein degradation achieved).

Protocol 6: Target Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.

Procedure:

  • Treat cells with the PROTAC (at a concentration near the DC50) and MG132 for a shorter duration (e.g., 2-4 hours) to allow ubiquitinated species to accumulate.

  • Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.

  • Dilute the lysate and perform an immunoprecipitation (IP) using an anti-MLLT1 or anti-MLLT3 antibody.

  • Elute the immunoprecipitated protein and analyze by Western blot.

  • Probe the blot with an anti-ubiquitin antibody. An increase in high-molecular-weight smears or bands in the PROTAC-treated sample indicates ubiquitination of the target protein.

Protocol 7: Cell Viability Assay

This assay determines the functional consequence of MLLT1/3 degradation on cancer cell survival.

Procedure:

  • Seed AML cells in a 96-well plate.

  • Treat the cells with a serial dilution of the VHL-Pfi-6 PROTAC for an extended period (e.g., 72 hours).

  • Add a viability reagent (e.g., CellTiter-Glo®) to the wells.

  • Measure luminescence or absorbance according to the manufacturer's instructions.

  • Plot cell viability (%) against the logarithm of the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Expected Cellular Activity

The following table summarizes representative data expected from cellular assays.

CompoundCell LineDC50 (nM)Dmax (%)GI50 (nM)
VHL-Pfi-6 PROTACMV4-111 - 100> 90%10 - 500
Negative ControlMV4-11> 10,000< 10%> 10,000

References

Troubleshooting & Optimization

Improving the solubility of Pfi-6-cooh for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Pfi-6-cooh in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a ligand for the eleven-nineteen leukemia (ENL) protein, which is a reader of acetylated histones. Its primary application is in the development of proteolysis-targeting chimeras (PROTACs) to induce the degradation of the ENL protein, a therapeutic strategy being explored for diseases such as acute myeloid leukemia (AML).

Q2: What are the basic chemical properties of this compound?

A2: this compound is a carboxylic acid derivative of the MLLT1/3 inhibitor, PFI-6. The presence of the carboxylic acid group significantly influences its solubility profile, particularly its pH-dependent aqueous solubility.

Q3: In which solvents is the related compound, PFI-6, soluble?

A3: PFI-6 has been reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) but insoluble in water and ethanol. This suggests that this compound will also exhibit good solubility in DMSO and limited solubility in aqueous solutions at neutral pH.

Q4: How does the carboxylic acid group of this compound affect its solubility?

A4: Carboxylic acids are weak acids and their solubility in aqueous solutions is highly dependent on the pH. At acidic pH (below its pKa), the carboxylic acid group is protonated and the molecule is less polar, resulting in lower aqueous solubility. At basic pH (above its pKa), the carboxylic acid group is deprotonated to form a carboxylate salt, which is more polar and thus more soluble in water.

Troubleshooting Guide: Improving the Solubility of this compound

This guide provides systematic approaches to address common solubility challenges encountered with this compound.

Issue 1: this compound does not dissolve in aqueous buffers (e.g., PBS) at neutral pH.

Cause: At neutral pH, the carboxylic acid group of this compound is likely not fully deprotonated, leading to low aqueous solubility.

Solutions:

  • pH Adjustment: The most effective method to increase the aqueous solubility of this compound is to raise the pH of the solution. By increasing the pH above the compound's pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate form.

  • Use of Co-solvents: For stock solutions, dissolving this compound in an organic solvent like DMSO first is recommended. This stock can then be diluted into the aqueous experimental medium.

Issue 2: Precipitation is observed when diluting a DMSO stock of this compound into aqueous media.

Cause: The concentration of this compound in the final aqueous solution may be above its solubility limit, even with the presence of a small amount of DMSO.

Solutions:

  • Lower the Final Concentration: Reduce the final concentration of this compound in the aqueous medium.

  • Increase the pH of the Aqueous Medium: Before adding the DMSO stock, adjust the pH of the aqueous buffer to a more basic level (e.g., pH 8.0-9.0) to ensure the compound remains in its soluble, deprotonated form.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Sonication: After dilution, sonicate the solution briefly to aid in dissolving any small precipitates.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but be cautious of potential degradation.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer (pH-adjusted)
  • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline).

  • Adjust the pH of the buffer to a value at least 1-2 pH units above the predicted pKa of this compound's carboxylic acid group. A pH of 8.0 to 9.0 is a reasonable starting point. The pKa of a typical benzoic acid is around 4.2.

  • Add the required volume of the this compound DMSO stock solution to the pH-adjusted buffer to achieve the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally <0.5%) to avoid solvent effects in biological assays.

  • Vortex the solution gently to mix.

  • Visually inspect for any precipitation. If precipitation occurs, refer to the troubleshooting guide.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Known Solvents (Qualitative)
This compound C₂₃H₂₁N₃O₅435.43Likely soluble in DMSO, with pH-dependent solubility in aqueous solutions.
PFI-6 C₂₂H₂₁N₃O₄391.42Soluble in DMSO. Insoluble in water and ethanol.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ENL signaling pathway and a general workflow for preparing this compound solutions for cell-based assays.

ENL_Signaling_Pathway ENL Signaling Pathway in Acute Myeloid Leukemia cluster_nucleus Nucleus cluster_drug Therapeutic Intervention Histone Histone H3 Acetylated_Histone Acetylated Histone H3 (H3K9ac, H3K27ac) HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation ENL ENL Protein (YEATS domain) Acetylated_Histone->ENL Recognition SEC Super Elongation Complex (SEC) ENL->SEC Recruitment Proteasome Proteasome ENL->Proteasome Ubiquitination PolII RNA Polymerase II SEC->PolII Activation Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcription Transcription Transcription Elongation Leukemia Leukemia Progression Transcription->Leukemia Pfi6_COOH This compound-based PROTAC Pfi6_COOH->ENL Binding E3_Ligase E3 Ubiquitin Ligase Pfi6_COOH->E3_Ligase Recruitment Degradation ENL Degradation Proteasome->Degradation Degradation->Leukemia Inhibition

Caption: ENL protein recognizes acetylated histones, leading to oncogene transcription and leukemia progression.

Pfi6_COOH_Solubilization_Workflow Workflow for this compound Solubilization start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_heat Vortex +/- Gentle Heat (37°C) add_dmso->vortex_heat stock_solution 10 mM Stock Solution vortex_heat->stock_solution dilute Dilute Stock into pH-Adjusted Buffer stock_solution->dilute prepare_buffer Prepare Aqueous Buffer adjust_ph Adjust pH to > pKa (e.g., 8.0-9.0) prepare_buffer->adjust_ph adjust_ph->dilute check_precipitation Check for Precipitation dilute->check_precipitation working_solution Working Solution Ready for Assay check_precipitation->working_solution No troubleshoot Troubleshoot (e.g., lower concentration, sonicate) check_precipitation->troubleshoot Yes end End working_solution->end troubleshoot->dilute

Caption: A step-by-step workflow for preparing this compound solutions for use in experiments.

Pfi-6-cooh stability and proper storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How should I store the solid Pfi-6-COOH compound?

A1: Based on the storage recommendations for the analogous compound Pfi-6, solid this compound should be stored at 2-8°C.[1] It is advisable to store it in a tightly sealed container, protected from light and moisture.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecule inhibitors.[2][3] For the related compound Pfi-6, a solubility of 2 mg/mL in DMSO has been reported.[1]

Q3: How should I store this compound stock solutions?

A3: Stock solutions of the related compound Pfi-6 in DMSO are typically stored at -20°C or -80°C for long-term stability.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Q4: How long are the stock solutions stable?

A4: For the related compound Pfi-6, it is suggested that DMSO stock solutions stored at -20°C are stable for at least one month, and for up to one year when stored at -80°C. However, it is best practice to test the activity of stock solutions that have been stored for more than 3-6 months or have undergone multiple freeze-thaw cycles.

Q5: How does the carboxylic acid group in this compound affect its properties compared to Pfi-6?

A5: The carboxylic acid moiety will increase the polarity of the molecule and introduce a pH-dependent charge. This can affect its solubility, cell permeability, and potential interactions with targets. The carboxylic acid group may also introduce new potential degradation pathways, such as esterification if stored in alcohol-based solvents for extended periods.

Troubleshooting Guides

Issue 1: Compound Precipitation in Stock or Working Solutions
  • Possible Cause: The solubility limit of the compound has been exceeded.

  • Troubleshooting Steps:

    • Thawing Protocol: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.

    • Solvent Choice: While DMSO is common, for certain aqueous buffers, you may need to test other co-solvents. However, always check the compatibility of the solvent with your assay.

    • pH Adjustment: The solubility of compounds with a carboxylic acid group is often pH-dependent. Solubility may increase at a higher pH (above its pKa).

    • Lower Concentration: Consider preparing and storing stock solutions at a slightly lower concentration.

Issue 2: Inconsistent Experimental Results or Loss of Activity
  • Possible Cause: The compound may be degrading in your stock solution or experimental setup.

  • Troubleshooting Steps:

    • Fresh Stock: Prepare a fresh stock solution from solid material.

    • Storage Conditions: Ensure your stock solutions are stored correctly (aliquoted, at -80°C, protected from light).

    • Experimental Conditions: Assess the stability of this compound in your specific assay buffer and conditions (temperature, light exposure). Carboxylic acids can be susceptible to degradation under certain conditions.

    • Purity Check: If you suspect degradation, the purity of the compound can be checked using analytical techniques like HPLC.

Data Presentation

Table 1: Recommended Storage Conditions for Pfi-6 (as a proxy for this compound)

FormSolventStorage TemperatureRecommended DurationCitations
Solid (Powder)N/A2-8°CNot specified
Stock SolutionDMSO-20°CUp to 1 month
Stock SolutionDMSO-80°CUp to 1 year

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of solid this compound in a fume hood.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution gently until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but be cautious as heat can degrade some compounds.

  • Aliquoting: Dispense the stock solution into single-use, low-retention polypropylene (B1209903) tubes.

  • Storage: Store the aliquots at -80°C, protected from light.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation prep_solid Solid this compound (Store at 2-8°C) prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_solid->prep_stock prep_aliquot Aliquot into single-use tubes prep_stock->prep_aliquot prep_store Store at -80°C prep_aliquot->prep_store exp_thaw Thaw aliquot at RT prep_store->exp_thaw Retrieve for experiment exp_dilute Prepare working solution in assay buffer exp_thaw->exp_dilute exp_treat Treat cells/assay exp_dilute->exp_treat exp_analyze Analyze results exp_treat->exp_analyze

Caption: General workflow for preparing and using this compound in experiments.

Troubleshooting_Guide Troubleshooting this compound Issues node_action node_action node_cause node_cause start Inconsistent Results or Precipitation? precip Precipitation? start->precip Yes activity Loss of Activity? start->activity No, but inconsistent precip_cause1 Solubility Limit Exceeded precip->precip_cause1 activity_cause1 Compound Degradation activity->activity_cause1 precip_action1 Thaw slowly & vortex Adjust pH of buffer Use lower concentration precip_cause1->precip_action1 activity_action1 Prepare fresh stock Check storage conditions Assess stability in assay buffer activity_cause1->activity_action1

Caption: Decision tree for troubleshooting common issues with this compound.

References

Technical Support Center: Synthesis of PROTACs with PFI-6-COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) using PFI-6-COOH as a warhead for the MLLT1/3 proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in PROTAC synthesis?

A1: PFI-6 is a potent and selective chemical probe that targets the YEATS domain of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3)[1][2][3][4][5]. This compound is a derivative of PFI-6 that contains a carboxylic acid functional group. This carboxylic acid serves as a chemical handle for conjugation, allowing PFI-6 to be incorporated as the "warhead" component of a PROTAC. The warhead is the part of the PROTAC that binds to the target protein, in this case, MLLT1/3.

Q2: What is the general workflow for synthesizing a PROTAC using this compound?

A2: The general workflow involves coupling the carboxylic acid of this compound to an amine-functionalized linker, which is in turn connected to an E3 ligase ligand. This is typically achieved through an amide bond formation reaction. The resulting PROTAC is then purified and characterized.

Q3: What are the key components of a PROTAC synthesized with this compound?

A3: A PROTAC synthesized with this compound consists of three main components:

  • Warhead: PFI-6, which binds to the target proteins MLLT1/3.

  • E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as ligands for Cereblon (CRBN) or Von Hippel-Lindau (VHL).

  • Linker: A chemical chain that connects the warhead to the E3 ligase ligand.

Q4: What are some common E3 ligase ligands used in conjunction with this compound?

A4: Common E3 ligase ligands used in PROTAC synthesis include derivatives of thalidomide, lenalidomide, or pomalidomide (B1683931) for recruiting CRBN, and derivatives of the VHL inhibitor for recruiting the VHL E3 ligase.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of PROTACs using this compound.

Issue 1: Low Yield in Amide Coupling Reaction

Possible Causes:

  • Inefficient activation of the carboxylic acid: The carboxylic acid of this compound needs to be activated to react with the amine on the linker.

  • Poor nucleophilicity of the amine: The amine on the linker may be sterically hindered or electronically deactivated.

  • Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time can lead to low yields.

  • Degradation of starting materials or product: this compound or the resulting PROTAC may be unstable under the reaction conditions.

Solutions:

  • Choice of Coupling Reagents: A variety of coupling reagents can be used for amide bond formation. If one set of reagents gives low yields, consider trying an alternative. Common coupling reagents include:

    • Carbodiimides: such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) or DCC (N,N′-Dicyclohexylcarbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure.

    • Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Phosphonium salts: such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).

  • Reaction Conditions Optimization:

    • Solvent: Anhydrous polar aprotic solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are commonly used.

    • Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (B128534) is often added to neutralize any acid formed and to deprotonate the amine hydrochloride salt if used.

    • Temperature: Reactions are often started at 0 °C and then allowed to warm to room temperature.

  • Check Starting Material Quality: Ensure that this compound and the linker are pure and dry.

Issue 2: Difficulty in Purifying the Final PROTAC

Possible Causes:

  • Presence of unreacted starting materials: this compound or the linker may remain in the reaction mixture.

  • Formation of side products: Side reactions can lead to impurities that are difficult to separate from the desired product.

  • Poor solubility of the PROTAC: The final PROTAC may have limited solubility in common chromatography solvents.

Solutions:

  • Chromatography Techniques:

    • Flash Column Chromatography: This is the most common method for purifying PROTACs. A variety of stationary phases (e.g., silica (B1680970) gel, C18-functionalized silica) and mobile phase gradients can be employed.

    • Preparative HPLC (High-Performance Liquid Chromatography): For difficult separations, preparative reverse-phase HPLC can provide higher resolution.

  • Solvent Selection: Experiment with different solvent systems for both the reaction work-up and chromatography to improve solubility and separation.

  • Recrystallization: If the PROTAC is a solid, recrystallization may be an effective purification method.

Issue 3: Characterization of the Final PROTAC is Ambiguous

Possible Causes:

  • Incomplete reaction: The presence of starting materials can complicate the interpretation of analytical data.

  • Isomeric mixtures: If the linker or E3 ligase ligand has stereocenters, the final product may be a mixture of diastereomers.

  • Degradation of the sample: The PROTAC may degrade during analysis.

Solutions:

  • Comprehensive Analytical Techniques:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the PROTAC.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition.

    • HPLC/UPLC (Ultra-Performance Liquid Chromatography): This is used to assess the purity of the final compound.

Data and Protocols

Table 1: Physicochemical Properties of PFI-6
PropertyValueReference
Molecular Weight391.42 g/mol
FormPowder
ColorWhite to beige
Solubility in DMSO2 mg/mL
Storage Temperature2-8°C
Experimental Protocol: General Amide Coupling for PROTAC Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve this compound (1 equiv.) in an anhydrous solvent such as DMF or DCM in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling reagent (e.g., HATU, 1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2-3 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-functionalized linker (1-1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

  • Characterize the purified PROTAC by NMR and HRMS.

Visualizations

Diagrams

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., MLLT1/3) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Start Starting Materials: This compound, Linker, E3 Ligase Ligand Coupling Amide Coupling Reaction Start->Coupling Workup Reaction Work-up and Extraction Coupling->Workup Purification Purification (e.g., Column Chromatography, HPLC) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_PROTAC Purified PROTAC Characterization->Final_PROTAC

Caption: A typical workflow for the synthesis of a PROTAC.

References

Technical Support Center: Optimizing Linker Length for Pfi-6-cooh Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) based on the Pfi-6-cooh warhead. This compound is a ligand for the YEATS domain of proteins such as ENL, MLLT1, and MLLT3, making it a valuable component for developing targeted protein degraders.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a this compound based degrader?

A1: The linker in a this compound based PROTAC is a critical component that connects the this compound warhead (which binds to the target protein, e.g., ENL) to a ligand for an E3 ubiquitin ligase (e.g., VHL). The linker's length, composition, and attachment points are crucial for the proper formation of a stable and productive ternary complex between the target protein, the degrader, and the E3 ligase.[3][4][5] An optimized linker facilitates the ubiquitination of the target protein, leading to its subsequent degradation by the proteasome.

Q2: How does linker length affect the efficacy of a this compound degrader?

A2: Linker length has a significant impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.

  • Too short: A short linker may cause steric hindrance, preventing the simultaneous binding of the degrader to both the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.

  • Too long: An excessively long linker can lead to increased flexibility and entropy, which may result in a less stable ternary complex and reduced degradation efficiency.

  • Optimal length: An optimal linker length allows for a favorable conformation of the ternary complex, promoting efficient ubiquitination and degradation of the target protein.

The relationship between linker length and degrader efficacy often follows a "hook" or "bell-shaped" curve, where potency increases with linker length up to an optimal point and then decreases.

Q3: What are common linker types used for this compound based degraders?

A3: Common linker types include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. These are popular due to their synthetic tractability and the ease with which their length can be systematically varied. The choice of linker can also influence the physicochemical properties of the degrader, such as solubility and cell permeability.

Troubleshooting Guide

Problem 1: Low or no degradation of the target protein.

Possible Cause Suggested Solution
Suboptimal Linker Length Synthesize a library of degraders with varying linker lengths (e.g., PEG2, PEG4, PEG6) to identify the optimal length for ternary complex formation.
Poor Cell Permeability Modify the linker to improve physicochemical properties. For instance, incorporating more polar groups can enhance solubility, while balancing lipophilicity can aid membrane passage.
Incorrect Attachment Point Ensure the linker is attached to a solvent-exposed region of this compound and the E3 ligase ligand to avoid disrupting binding to their respective proteins.
Inefficient Ternary Complex Formation Use biophysical assays like TR-FRET or NanoBRET to confirm ternary complex formation in cells. If the complex does not form, a redesign of the linker or warhead may be necessary.
E3 Ligase Not Expressed in Cell Line Confirm the expression of the chosen E3 ligase (e.g., VHL) in your target cell line using Western blot or qPCR. If not expressed, consider using a different E3 ligase ligand.

Problem 2: The "Hook Effect" is observed.

The hook effect is characterized by a decrease in protein degradation at high PROTAC concentrations. This occurs when the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.

Suggested Solution
Perform a Wide Dose-Response Experiment
Lower the Concentration
Enhance Cooperativity

Quantitative Data on Linker Optimization

The following table presents a hypothetical but representative dataset illustrating the effect of linker length and type on the degradation of a target protein by a this compound based degrader recruiting the VHL E3 ligase.

Degrader IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
P6-PEG2-VHLPEG850045
P6-PEG3-VHLPEG1115075
P6-PEG4-VHLPEG145092
P6-PEG5-VHLPEG1712080
P6-PEG6-VHLPEG2040055
P6-C8-VHLAlkyl865040
P6-C10-VHLAlkyl1020070
P6-C12-VHLAlkyl128088
P6-C14-VHLAlkyl1415078
P6-C16-VHLAlkyl1645050

Note: This data is for illustrative purposes and actual results may vary depending on the specific target protein, cell line, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a this compound Degrader with a PEG Linker

This protocol describes a general method for coupling this compound to a VHL ligand via a PEG linker.

Materials:

  • This compound

  • Amine-PEG-acid linker (e.g., 3-(2-(2-aminoethoxy)ethoxy)propanoic acid)

  • VHL ligand with a free amine (e.g., a derivative of VH032)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

Procedure:

  • Step 1: Coupling of this compound to the Linker

    • Dissolve this compound (1 eq) and the amine-PEG-acid linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product (Pfi-6-PEG-acid) by reverse-phase HPLC.

  • Step 2: Coupling of Pfi-6-PEG-acid to the VHL Ligand

    • Dissolve the purified Pfi-6-PEG-acid (1 eq) and the VHL ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final degrader by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by HRMS and NMR.

Protocol 2: Evaluation of Degrader Efficacy by Western Blot

Materials:

  • Target-expressing cell line (e.g., HEK293T)

  • Complete growth medium

  • Synthesized this compound based degraders

  • DMSO (Dimethyl sulfoxide)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Treatment: Prepare serial dilutions of the degrader in complete growth medium. The final DMSO concentration should be ≤ 0.1%. Treat the cells with varying concentrations of the degrader for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation Pfi6_Degrader This compound Degrader Ternary_Complex Ternary Complex Pfi6_Degrader->Ternary_Complex Target Target Protein (e.g., ENL) Target->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of a this compound based PROTAC.

Linker_Optimization_Workflow cluster_1 Linker Optimization Workflow Start Start: Design Linker Library Synthesis Synthesize Degrader Library (Varying Linker Length/Type) Start->Synthesis Evaluation Evaluate Degradation Efficacy (Western Blot, DC50/Dmax) Synthesis->Evaluation Analysis Analyze Structure-Activity Relationship (SAR) Evaluation->Analysis Optimal Optimal Degrader Identified Analysis->Optimal Potent & Efficacious Refine Refine Linker Design Analysis->Refine Suboptimal Refine->Synthesis

Caption: Experimental workflow for linker optimization.

Troubleshooting_Tree cluster_2 Troubleshooting Decision Tree Problem No/Low Degradation Check_Permeability Assess Cell Permeability Problem->Check_Permeability Is the compound getting into cells? Check_Ternary Confirm Ternary Complex Formation (e.g., NanoBRET) Check_Permeability->Check_Ternary Yes Modify_Linker Modify Linker for Better Properties Check_Permeability->Modify_Linker No Check_E3 Verify E3 Ligase Expression Check_Ternary->Check_E3 Yes Redesign Redesign Degrader Check_Ternary->Redesign No Synthesize_Library Synthesize Linker Library Check_E3->Synthesize_Library Yes Change_System Change Cell Line or E3 Ligase Check_E3->Change_System No

Caption: Troubleshooting decision tree for this compound degraders.

References

Overcoming off-target effects of Pfi-6-cooh PROTACs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pfi-6-cooh PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound PROTAC and what is its primary target?

A this compound PROTAC is a proteolysis-targeting chimera that utilizes this compound as the ligand for the target protein. This compound is a ligand for the eleven-nineteen leukemia (ENL) protein, specifically binding to the YEATS domain of MLLT1 (ENL) and MLLT3 (AF9).[1][2] Therefore, a this compound PROTAC is designed to induce the degradation of ENL and MLLT3 proteins by recruiting an E3 ubiquitin ligase to tag them for destruction by the proteasome.[3][4][5]

Q2: What are off-target effects in the context of this compound PROTACs?

Off-target effects refer to the unintended degradation of proteins other than the intended targets (ENL/MLLT3).[6] This can occur if the PROTAC molecule facilitates the formation of a ternary complex with an unintended protein and the E3 ligase, leading to its ubiquitination and degradation.[7][8] These effects can arise from non-specific binding of the this compound warhead, the E3 ligase ligand, or unfavorable geometries induced by the linker.[8][9]

Q3: Why is it crucial to minimize off-target effects?

Minimizing off-target effects is critical for several reasons:

  • Toxicity: Unintended protein degradation can lead to cellular toxicity and adverse side effects.[6][8][10]

  • Data Interpretation: Off-target effects can confound experimental results, making it difficult to attribute observed phenotypes solely to the degradation of the intended target.

  • Therapeutic Viability: For a PROTAC to be a viable therapeutic, it must be highly selective to ensure a safe and effective treatment profile.[6]

Q4: What is the "hook effect" and how does it relate to off-target assessment?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9] This happens because excessive PROTAC molecules are more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[9] While not a direct off-target effect, running a wide dose-response curve to identify the hook effect is essential for choosing an optimal concentration for your experiments, which in turn helps in accurately assessing on- and off-target degradation.[9][11]

Troubleshooting Guide: Off-Target Effects

Problem: My experimental results suggest off-target effects (e.g., unexpected phenotype, cellular toxicity). How can I confirm and address this?

This guide provides a systematic approach to identifying and mitigating off-target protein degradation.

G cluster_0 Phase 1: Identification & Confirmation cluster_1 Phase 2: Validation & Root Cause Analysis cluster_2 Phase 3: Mitigation Strategies A Unexpected Phenotype or Toxicity Observed B Perform Global Proteomics (e.g., TMT-MS) A->B C Analyze Data: Identify Significantly Downregulated Proteins B->C D Are non-ENL/MLLT3 proteins degraded? C->D Compare PROTAC-treated vs. vehicle control E Validate Off-Targets (e.g., Western Blot) D->E Yes M Phenotype likely due to on-target degradation. Proceed with study. D->M No F Assess Ternary Complex Formation for Off-Targets (e.g., TR-FRET) E->F G Evaluate Target Engagement (e.g., CETSA) E->G H Optimize PROTAC Design F->H G->H I Modify Linker (Length, Composition) H->I J Optimize Warhead (Improve this compound Selectivity) H->J K Change E3 Ligase (e.g., VHL to CRBN) H->K L Re-evaluate Off-Target Profile I->L J->L K->L L->C Iterate

Caption: A logical workflow for troubleshooting off-target effects.

Strategies for Overcoming Off-Target Effects

A multi-pronged approach is often necessary to enhance the selectivity of your this compound PROTAC.

  • Optimize the Target-Binding Warhead (this compound moiety): While PFI-6 is reported to have good selectivity for MLLT1/3 over other YEATS domains, further chemical modifications could enhance this specificity and reduce binding to unintended proteins.[2]

  • Modify the Linker: The linker's length, rigidity, and attachment points are critical determinants of which proteins can be effectively presented to the E3 ligase for ubiquitination.[9][11] Systematically synthesizing and testing a library of PROTACs with different linkers can identify a configuration that disfavors off-target ternary complex formation.

  • Change the E3 Ligase: Most PROTACs utilize ligands for the VHL or CRBN E3 ligases.[12] These two ligases have different sets of endogenous substrates and may form different off-target complexes.[9] Switching from a VHL-based PROTAC to a CRBN-based one (or vice-versa) can significantly alter the off-target degradation profile.[9]

  • Employ Advanced Delivery Strategies: To improve selectivity for specific tissues or cell types (e.g., in cancer), advanced strategies can be used. These include conjugating the PROTAC to antibodies (Antibody-PROTAC conjugates), aptamers, or folate to target receptors overexpressed on specific cells.[13][14] This limits the PROTAC's activity to the desired location, minimizing effects on healthy tissues.[15]

Data Presentation: Comparing PROTAC Designs

When optimizing your this compound PROTAC, structuring your data in a clear format is essential for comparison.

Table 1: Illustrative Comparison of this compound PROTACs with Varied Linkers

PROTAC IDLinker TypeLinker Length (atoms)ENL DC50 (nM)Off-Target Protein X Degradation (%) @ 100nM
Pfi6-L1-VHLPEG85065%
Pfi6-L2-VHLPEG122530%
Pfi6-L3-VHLAlkyl123515%
Pfi6-L4-VHLAlkyl1680<5%

Note: Data is illustrative. DC50 is the concentration for 50% maximal degradation.

Table 2: Illustrative Comparison of this compound PROTACs with Different E3 Ligases

PROTAC IDE3 Ligase LigandENL DC50 (nM)Off-Target Protein Y Degradation (%) @ 100nMOff-Target Protein Z Degradation (%) @ 100nM
Pfi6-L3-VHLVHL Ligand3515%45%
Pfi6-L3-CRBNPomalidomide455%8%

Note: Data is illustrative.

Key Experimental Protocols

Global Proteomics for Off-Target Identification

This method provides an unbiased, global view of protein level changes upon PROTAC treatment.[9]

G A 1. Cell Culture & Treatment Treat cells with this compound PROTAC and vehicle control (e.g., DMSO) B 2. Cell Lysis & Protein Digestion Lyse cells and digest proteins into peptides with trypsin A->B C 3. Isobaric Labeling (TMT) Label peptides from each condition with Tandem Mass Tags B->C D 4. LC-MS/MS Analysis Separate and analyze labeled peptides by mass spectrometry C->D E 5. Data Analysis Identify and quantify thousands of proteins. Compare PROTAC vs. Control D->E

Caption: Experimental workflow for unbiased off-target identification.

Methodology:

  • Cell Treatment: Plate cells and treat with the this compound PROTAC at a concentration determined from dose-response curves (e.g., near the DCmax) and a vehicle control for a specified time (e.g., 6-24 hours).[16]

  • Lysis and Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[7]

  • Isobaric Labeling: Label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification.[7]

  • LC-MS/MS: Separate the labeled peptides by liquid chromatography and analyze them using tandem mass spectrometry.[7]

  • Data Analysis: Identify proteins that show a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are your potential off-targets.[7]

Western Blotting for Off-Target Validation

A targeted and widely used technique to confirm the degradation of specific proteins identified from proteomics.[7]

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with a serial dilution of the this compound PROTAC and a vehicle control.[9]

  • Cell Lysis: Lyse the cells in RIPA buffer with protease inhibitors. Quantify total protein concentration.[9]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the potential off-target protein(s) and a loading control (e.g., GAPDH, Tubulin).

  • Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye to visualize and quantify the protein bands. A reduction in band intensity relative to the loading control and vehicle-treated sample confirms degradation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to confirm that the PROTAC engages with both its intended target and potential off-targets in a cellular context.[7] Ligand binding stabilizes a protein, increasing its melting temperature.

G cluster_PROTAC PROTAC Binding cluster_NoPROTAC No PROTAC A Protein of Interest (POI) C PROTAC binds to POI A->C B This compound PROTAC B->C G Protein is Stabilized C->G Heat Applied D Protein of Interest (POI) E Heat Applied D->E F Protein Denatures (Lower Temp) E->F H Protein Denatures (Higher Temp) G->H

Caption: Principle of CETSA for assessing target engagement.

Methodology:

  • Treatment: Treat intact cells with the this compound PROTAC or vehicle control.[7]

  • Heating: Heat the treated cells across a range of temperatures.[7]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.[7]

  • Analysis: Analyze the amount of soluble protein remaining at each temperature using Western blotting or mass spectrometry. A shift to a higher melting temperature in the PROTAC-treated sample indicates target engagement.[7]

References

Pfi-6-cooh purity analysis and quality control measures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pfi-6-cooh. The information herein is intended to assist in purity analysis and quality control experiments.

Disclaimer: this compound is a specialized research chemical. As such, publicly available, validated analytical protocols are limited. The methodologies and troubleshooting advice provided below are based on established best practices for the quality control of small molecule compounds and should be adapted and validated by the end-user for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an eleven-nineteen leukemia (ENL) ligand. Its primary known application is as a synthetic precursor for the creation of MS41, an ENL PROTAC (Proteolysis Targeting Chimera) degrader[1].

Q2: What are the recommended storage conditions for this compound?

It is recommended to store this compound as a dry powder at -20°C for long-term stability (up to 3 years). For stock solutions in solvents like DMSO, it is advisable to aliquot and store at -80°C for up to one year to minimize freeze-thaw cycles[2]. Short-term storage of solutions at -20°C for up to one month is also feasible[2].

Q3: What are the key analytical techniques for assessing the purity of this compound?

The primary methods for determining the purity of small molecules like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Q4: What are potential impurities in a this compound sample?

Potential impurities can include residual starting materials from the synthesis, byproducts of the chemical reactions, degradation products, and residual solvents. The specific impurities will be dependent on the synthetic route employed.

Purity Analysis & Quality Control

Summary of Analytical Techniques for this compound Quality Control
Technique Purpose Typical Specification
HPLC-UV Quantify purity and detect non-volatile impurities.≥98% Purity (by peak area)
¹H NMR Confirm chemical structure and identify organic impurities.Structure consistent with reference spectra.
LC-MS Confirm molecular weight and identify impurities.Mass consistent with theoretical value (435.43 g/mol )[1].
Residual Solvent Analysis (GC-MS) Quantify residual solvents from synthesis.Dependent on solvent toxicity class (e.g., per ICH guidelines).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-dependent gradient from low to high organic phase (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength determined by a UV scan of this compound (likely in the 254 nm or 280 nm range).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

¹H NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical identity of this compound and detect any proton-containing impurities.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and compare the chemical shifts and coupling constants to a reference spectrum or the expected structure of this compound.

    • Look for any unexpected peaks that may indicate impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of this compound and identify potential impurities.

Methodology:

  • LC Conditions: Use similar LC conditions as described for the HPLC purity assessment.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the expected molecular ion for this compound ([M+H]⁺ at m/z 436.43 or [M-H]⁻ at m/z 434.43).

    • Analyze the mass spectra of minor peaks to tentatively identify impurities.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
Peak Tailing - Column overload.- Secondary interactions with the column stationary phase.- Presence of acidic or basic impurities.- Reduce the injection volume or sample concentration.- Use a mobile phase with a different pH or ionic strength.- Employ an end-capped HPLC column[3].
Ghost Peaks - Contamination in the injector or column.- Impurities in the mobile phase.- Flush the injector and column with a strong solvent.- Use fresh, high-purity mobile phase solvents.
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Replace the column if it has been used extensively.
High Backpressure - Blockage in the HPLC system (e.g., frit, tubing, or column).- Particulate matter from the sample.- Filter all samples and mobile phases.- Reverse-flush the column (if recommended by the manufacturer).- Systematically check components for blockage.
NMR Analysis
Problem Possible Cause Solution
Broad Peaks - Sample aggregation.- Presence of paramagnetic impurities.- Poor shimming of the magnet.- Use a more dilute sample.- Filter the sample.- Re-shim the spectrometer.
Unexpected Signals - Presence of impurities.- Residual solvent in the sample.- Water in the deuterated solvent.- Correlate unexpected signals with potential impurities identified by LC-MS.- Identify common solvent peaks.- Use fresh, high-quality deuterated solvent.
Poor Signal-to-Noise - Insufficient sample concentration.- Too few scans acquired.- Increase the sample concentration if possible.- Increase the number of scans.

Visualizations

Experimental Workflow for this compound Purity Analysis

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Evaluation Sample This compound Batch Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC HPLC-UV (Purity) Filtration->HPLC LCMS LC-MS (Identity & Impurities) Filtration->LCMS NMR ¹H NMR (Structure) Filtration->NMR PurityData Purity ≥ 98%? HPLC->PurityData IdentityData Correct Mass & Structure? LCMS->IdentityData NMR->IdentityData Decision Pass / Fail PurityData->Decision IdentityData->Decision

Caption: A generalized workflow for the purity and identity confirmation of a new batch of this compound.

Hypothetical Signaling Pathway Involving an ENL PROTAC

PROTAC_Pathway cluster_protac PROTAC Action cluster_cellular Cellular Process PROTAC MS41 (from this compound) ENL ENL Protein (Target) PROTAC->ENL Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (ENL-PROTAC-E3) ENL->TernaryComplex E3Ligase->TernaryComplex Ubiquitination ENL Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation ENL Degradation Proteasome->Degradation GeneExpression Altered Gene Expression Degradation->GeneExpression

Caption: The mechanism of action for a hypothetical PROTAC derived from this compound, leading to ENL protein degradation.

References

Technical Support Center: Troubleshooting Failed ENL Degradation with Pfi-6-cooh PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pfi-6-cooh based PROTACs for the degradation of the ENL protein. All recommendations are based on established scientific literature and best practices in the field of targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how are PROTACs derived from it designed to degrade ENL?

This compound is a ligand that binds to the YEATS domain of the Eleven-Nineteen Leukemia (ENL) protein.[1][2] In the design of Proteolysis-Targeting Chimeras (PROTACs), this compound serves as the "warhead" that specifically targets the ENL protein. This warhead is connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][4][5] This ternary complex formation (ENL–PROTAC–E3 ligase) brings the E3 ligase in close proximity to ENL, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6][7] A notable example of a this compound based PROTAC is MS41, which has demonstrated potent and selective degradation of ENL.[3][8]

Q2: What are the critical starting considerations before initiating an ENL degradation experiment with a this compound PROTAC?

Before beginning your experiment, it is crucial to:

  • Confirm Target and E3 Ligase Expression: Ensure that your cell line of interest expresses both the target protein (ENL) and the specific E3 ligase (e.g., VHL or CRBN) recruited by your PROTAC. This can be verified by Western blot or qPCR.[9]

  • PROTAC Quality Control: Verify the purity and stability of your this compound PROTAC. Impurities or degradation of the compound can lead to inconsistent or failed experiments.

  • Optimize PROTAC Concentration: Perform a dose-response experiment across a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for ENL degradation and to identify a potential "hook effect".[10][11]

  • Determine Optimal Treatment Time: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the incubation time that results in maximal ENL degradation.[12] Some PROTACs can induce rapid degradation, with effects seen as early as 30 minutes.[3]

Troubleshooting Guide

Issue 1: No or Low ENL Degradation Observed
Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation The formation of a stable ENL-PROTAC-E3 ligase complex is essential for degradation.[9] Consider performing biophysical assays like TR-FRET or AlphaScreen to confirm ternary complex formation in vitro.[10][12]
Poor Cell Permeability PROTACs are often large molecules with limited cell permeability.[6][10] If poor uptake is suspected, consider modifying the linker to improve physicochemical properties or employing cell-penetrating peptide conjugation strategies.[13]
Suboptimal PROTAC Concentration (The "Hook Effect") At excessively high concentrations, PROTACs can form non-productive binary complexes with either ENL or the E3 ligase, leading to reduced degradation efficiency.[9][10] A comprehensive dose-response curve will reveal the characteristic bell shape of the hook effect. Test lower concentrations to find the optimal degradation window.[10]
Incorrect E3 Ligase Choice The chosen E3 ligase may not be efficiently expressed or functional in your cell line.[9] Confirm E3 ligase expression and consider using a PROTAC that recruits a different E3 ligase.[14]
Lack of Ubiquitination Even if a ternary complex forms, its geometry might not be conducive to ubiquitination.[10] Perform an in-cell or in vitro ubiquitination assay to determine if ENL is being ubiquitinated in the presence of the PROTAC. If not, redesigning the linker may be necessary.[10]
Rapid Protein Synthesis If ENL has a very short natural half-life, the rate of its synthesis might outpace the rate of PROTAC-mediated degradation.[15] Mathematical modeling can help predict the maximal degradation achievable based on the protein's half-life.[15]
Issue 2: High Cell Toxicity or Off-Target Effects
Possible Cause Troubleshooting Steps
PROTAC Concentration is Too High High concentrations can lead to off-target effects and general cytotoxicity.[11] Determine the IC50 for cell viability using an assay like MTT or CellTiter-Glo and work at concentrations well below this value.[11][16]
Off-Target Protein Degradation The PROTAC may be degrading proteins other than ENL.[17] This can be a common issue with some E3 ligase recruiters, such as the neosubstrate degradation associated with CRBN-based PROTACs.[3][18] Perform global proteomics to identify off-target effects.[14]
Warhead or E3 Ligase Ligand-Specific Effects The individual components of the PROTAC may have biological activities independent of ENL degradation. Use control compounds, such as the this compound warhead alone and a negative control PROTAC with an inactive E3 ligase ligand, to dissect these effects.[14]

Experimental Protocols & Data Presentation

Table 1: Key Parameters for this compound PROTAC (MS41) Activity
ParameterValueCell LineReference
DC50 (ENL Degradation) 3.50 nMMV4;11[3]
2.84 nMSEMK2[3]
3.03 nMJurkat[3]
26.58 nMKASUMI1[3]
Dmax (Maximum Degradation) > 93%MV4;11, SEMK2, Jurkat, KASUMI1[3]
IC50 (AlphaScreen) 119.43 nMN/A[3]
Protocol 1: Western Blot for ENL Degradation
  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Treat cells with a range of this compound PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ENL overnight at 4°C.

    • Wash the membrane and incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.

    • Quantify the band intensities using image analysis software.

    • Normalize the ENL band intensity to the loading control.

    • Plot the percentage of ENL degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.[11]

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with the same range of this compound PROTAC concentrations used in the Western blot experiment.

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value.[16]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (ENL-PROTAC-E3) PROTAC->Ternary_Complex Binds ENL ENL Protein ENL->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ub_ENL Ubiquitinated ENL Ternary_Complex->Ub_ENL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_ENL->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_ENL Degraded ENL (Peptides) Proteasome->Degraded_ENL Degradation

Caption: Mechanism of ENL degradation by a this compound PROTAC.

Troubleshooting_Workflow Start Start: No/Low ENL Degradation Check_Expression 1. Confirm ENL and E3 Ligase Expression Start->Check_Expression Dose_Response 2. Perform Wide Dose-Response Curve Check_Expression->Dose_Response Hook_Effect Observe Hook Effect? Dose_Response->Hook_Effect Lower_Conc Test Lower Concentrations Hook_Effect->Lower_Conc Yes Permeability 3. Assess Cell Permeability Hook_Effect->Permeability No Lower_Conc->Permeability Ternary_Complex_Assay 4. Confirm Ternary Complex Formation Permeability->Ternary_Complex_Assay Ubiquitination_Assay 5. Perform Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Redesign Consider PROTAC Redesign (Linker, E3 Ligase) Ubiquitination_Assay->Redesign

Caption: Troubleshooting workflow for failed ENL degradation.

References

Technical Support Center: Enhancing the Cell Permeability of Pfi-6-cooh Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pfi-6-cooh derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to enhancing the cell permeability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a derivative of Pfi-6, a chemical probe for the YEATS domain of MLLT1 and MLLT3[1]. It serves as a ligand for the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, such as MS41[2]. The presence of a carboxylic acid (-COOH) group, while potentially important for target engagement, can lead to poor cell permeability. This is because the ionized carboxylate form at physiological pH is highly polar and does not readily cross the lipid bilayer of cell membranes, which can limit its efficacy in cell-based assays and in vivo applications[3][4].

Q2: What are the primary strategies to improve the cell permeability of this compound derivatives?

A2: The main strategies to enhance the cell permeability of this compound derivatives include:

  • Prodrug Approach: Masking the polar carboxylic acid group with a more lipophilic moiety, such as an ester, can improve passive diffusion. Once inside the cell, endogenous esterases can cleave the ester, releasing the active carboxylic acid-containing compound[3][5].

  • Structural Modification: Systematically altering the structure of the derivative to optimize its physicochemical properties, such as lipophilicity (LogP) and polar surface area (PSA), can enhance permeability. This involves a careful balance to avoid negatively impacting the compound's binding affinity to its target[6].

  • Formulation Strategies: For in vivo studies, formulating the compound with permeation enhancers or in lipid-based nanocarriers can improve its absorption[5].

Q3: How can I experimentally measure the cell permeability of my this compound derivative?

A3: The two most common in vitro assays to quantify cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane. It is a useful initial screen to determine the intrinsic passive permeability[7][8].

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by accounting for both passive diffusion and active transport processes, including efflux[7][9].

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered when working to enhance the cell permeability of this compound derivatives.

Issue 1: Low cellular uptake of my this compound derivative observed in initial screens.

Question: My this compound derivative shows good in vitro activity in biochemical assays but has poor activity in cell-based assays, suggesting low cell permeability. What should I do first?

Answer: The first step is to quantify the permeability and understand the underlying reason for the low uptake.

Troubleshooting Workflow:

A Low cellular activity of this compound derivative B Perform PAMPA Assay A->B C Perform Caco-2 Permeability Assay A->C D Results indicate low passive permeability B->D Low Pe E Results indicate good passive permeability B->E High Pe F Low A-to-B permeability in Caco-2 C->F G High B-to-A permeability in Caco-2 (Efflux Ratio > 2) C->G I Proceed with strategies to improve passive diffusion D->I H Suspect active efflux E->H F->I G->H J Proceed with strategies to overcome efflux H->J

Caption: Troubleshooting workflow for low cellular uptake.

Recommended Actions:

  • Run a PAMPA assay: This will determine the compound's intrinsic passive permeability. A low effective permeability (Pe) value suggests that the physicochemical properties of the molecule are not optimal for crossing a lipid bilayer[7][8].

  • Conduct a Caco-2 permeability assay: This will provide the apparent permeability coefficient (Papp) and can help determine if active efflux is a contributing factor[7][9]. A high basolateral-to-apical (B-A) Papp value compared to the apical-to-basolateral (A-B) Papp value (efflux ratio > 2) indicates that the compound is likely a substrate for an efflux transporter like P-glycoprotein (P-gp)[8][10].

Issue 2: My this compound derivative has poor passive permeability in the PAMPA assay.

Question: The PAMPA assay results for my compound are poor. How can I improve its passive diffusion?

Answer: Poor passive permeability is often due to unfavorable physicochemical properties, such as high polarity or a large number of hydrogen bond donors.

Strategies to Improve Passive Permeability:

  • Prodrug Approach (Esterification): A common and effective strategy is to synthesize an ester prodrug of the carboxylic acid. This masks the polar -COOH group, increasing lipophilicity and enhancing passive diffusion. The ester is then cleaved by intracellular esterases to release the active compound[3].

    cluster_0 Outside Cell cluster_1 Inside Cell A This compound Derivative (Poor Permeability) B Ester Prodrug (Lipophilic, Good Permeability) A->B Esterification (Chemical Synthesis) C Esterases B->C Passive Diffusion D Active this compound Derivative C->D Cleavage

    Caption: Prodrug strategy for enhancing cell permeability.

  • Structural Modifications:

    • Reduce Hydrogen Bonding: Decrease the number of hydrogen bond donors and acceptors in the molecule.

    • Optimize Lipophilicity: Aim for a calculated LogP in the optimal range for permeability (typically 1-3). This can be achieved by adding or removing lipophilic or hydrophilic functional groups.

    • Introduce Intramolecular Hydrogen Bonds: In some cases, creating an intramolecular hydrogen bond can mask polar groups and improve permeability[6].

Quantitative Data on Permeability Enhancement Strategies:

StrategyCompound TypePermeability AssayFold Improvement in PermeabilityReference
Prodrug (Esterification)Carboxylic acid-containing HIV protease inhibitorCaco-2~2-3[10]
Co-administration with P-gp inhibitorP-gp substrateCaco-2Variable, dependent on substrate and inhibitor[8]
Attachment of Cell-Penetrating PeptidePoorly permeable fluorescent dyeCaco-2~25[11]
Issue 3: My compound shows good passive permeability in PAMPA but poor permeability in Caco-2 assays.

Question: My this compound derivative appears to have good intrinsic permeability, but it still doesn't get into cells effectively in the Caco-2 assay. What could be the reason?

Answer: This discrepancy often points to active efflux, where the compound is actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[8][12].

Troubleshooting Active Efflux:

  • Calculate the Efflux Ratio: As mentioned, an efflux ratio (Papp B-A / Papp A-B) greater than 2 in the Caco-2 assay is a strong indicator of active efflux[7].

  • Use Efflux Pump Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is a substrate for that efflux pump[8].

Strategies to Overcome Active Efflux:

  • Prodrugs: Design a prodrug that is not a substrate for the identified efflux transporter[5][10].

  • Structural Modification: Modify the structure of the derivative to reduce its affinity for the efflux transporter. This can be a challenging approach and often requires extensive structure-activity relationship (SAR) studies.

  • Co-administration with an Efflux Inhibitor: While useful for in vitro experiments, this approach has limitations for in vivo applications due to the potential for drug-drug interactions[5].

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To assess the passive permeability of a this compound derivative.

Materials:

  • PAMPA plate (96-well filter plate and acceptor plate)

  • Artificial membrane solution (e.g., 2% w/v lecithin (B1663433) in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound and control compounds

  • UV-Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

  • Coat the filter plate with the artificial membrane solution and allow the solvent to evaporate[9].

  • Fill the acceptor plate wells with PBS.

  • Prepare the dosing solutions of the test and control compounds in PBS.

  • Add the dosing solutions to the donor plate wells.

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate at room temperature for 4-16 hours with gentle shaking[8].

  • Determine the concentration of the compound in the donor and acceptor wells using an appropriate analytical method.

  • Calculate the effective permeability coefficient (Pe).

Caco-2 Permeability Assay Protocol

Objective: To assess the permeability and potential for active efflux of a this compound derivative.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose)

  • Test compound and control compounds (e.g., Lucifer Yellow for monolayer integrity)

  • Voltmeter for Transepithelial Electrical Resistance (TEER) measurement

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to allow for differentiation into a polarized monolayer[7].

  • Monolayer Integrity Check: Measure the TEER of each monolayer. Only use monolayers with TEER values indicating a tight junction formation (e.g., >200 Ω·cm²)[7]. A Lucifer Yellow permeability test can also be performed; a Papp of <1.0 x 10⁻⁶ cm/s is indicative of a tight monolayer[9].

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace with fresh buffer[7].

  • Permeability Assay (Basolateral to Apical - B-A for Efflux):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber[7].

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B).

A Seed Caco-2 cells on Transwell inserts B Culture for 18-22 days for differentiation A->B C Measure TEER to confirm monolayer integrity B->C D Proceed with assay if TEER is acceptable C->D E Wash monolayer with transport buffer D->E F Add dosing solution to donor chamber E->F G Add fresh buffer to receiver chamber F->G H Incubate at 37°C G->H I Sample from receiver chamber at time points H->I J Analyze sample concentration (e.g., LC-MS/MS) I->J K Calculate Papp and Efflux Ratio J->K

Caption: Experimental workflow for the Caco-2 permeability assay.

References

Addressing resistance mechanisms to Pfi-6-cooh based degraders.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PFI-6-COOH based degraders. The information is tailored to address common challenges and resistance mechanisms encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a this compound based degrader?

A this compound based degrader is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] It consists of three key components:

  • A "warhead" that binds to the target protein: In this case, derived from PFI-6, which is known to bind to the YEATS domain of proteins like MLLT1 and MLLT3. For the purposes of this guide, we will consider a hypothetical degrader targeting the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[2][3]

  • A ligand that recruits an E3 ubiquitin ligase: The "-COOH" suggests a modification for linker attachment, and a common strategy is to incorporate a ligand for an E3 ligase like the von Hippel-Lindau (VHL) E3 ligase.[4][5]

  • A chemical linker: This connects the warhead and the E3 ligase ligand.

The degrader facilitates the formation of a ternary complex between the target protein (e.g., SMARCA2) and the E3 ligase (e.g., VHL).[6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[1]

Q2: My this compound based degrader is not inducing degradation of the target protein. What are the potential reasons?

Several factors can contribute to a lack of degradation. These can be broadly categorized as issues with the degrader itself, the cellular environment, or the experimental setup. A systematic troubleshooting approach is recommended.

Q3: I'm observing a bell-shaped dose-response curve (the "hook effect"). What causes this and how can I mitigate it?

The "hook effect" is a phenomenon where the extent of protein degradation decreases at high concentrations of the degrader. This occurs because at excessive concentrations, the degrader is more likely to form binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation.

To mitigate the hook effect:

  • Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and confirm the presence of the hook effect.

  • Use lower concentrations: Test your degrader at lower concentrations (e.g., in the nanomolar range) to find the "sweet spot" for maximal degradation.

  • Optimize the linker: The linker design can influence the stability and formation of the ternary complex. A well-designed linker can promote positive cooperativity, favoring the formation of the ternary complex over binary complexes.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues when using this compound based degraders.

Problem 1: No or Low Target Degradation
Potential Cause Suggested Troubleshooting Steps
Poor Cell Permeability 1. Assess Cell Permeability: Perform cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays to confirm intracellular target engagement. 2. Physicochemical Property Analysis: Evaluate the degrader's properties (e.g., molecular weight, polarity). Large or highly polar molecules may have difficulty crossing the cell membrane. 3. Modify Linker: If permeability is low, consider redesigning the linker to improve its physicochemical properties.
Inefficient Ternary Complex Formation 1. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly measure the formation and stability of the ternary complex in vitro.[6] 2. Cell-Based Ternary Complex Confirmation: Employ assays like the NanoBRET™ Ternary Complex Assay to confirm complex formation within cells.
Suboptimal Linker 1. Linker Optimization: The length and composition of the linker are critical for the correct orientation of the target and E3 ligase in the ternary complex. Synthesize and test a series of degraders with varying linker lengths and compositions.[7]
Low E3 Ligase Expression 1. Confirm E3 Ligase Expression: Verify the expression of the recruited E3 ligase (e.g., VHL) in your cell line using Western blotting or qPCR.[4]
Target Protein Characteristics 1. Short Protein Half-Life: If the target protein has a very short natural half-life, degrader-induced degradation may be difficult to observe. Measure the basal turnover rate of the target protein.
Problem 2: Acquired Resistance to the Degrader
Potential Cause Suggested Troubleshooting Steps
Mutations in the Target Protein 1. Sequence Target Protein: Sequence the gene encoding the target protein in resistant cells to identify mutations in the degrader binding site. 2. Binding Assays: Perform binding assays with the mutant protein to confirm loss of affinity for the degrader.
Mutations in the E3 Ligase 1. Sequence E3 Ligase Components: Sequence the components of the recruited E3 ligase complex (e.g., VHL, Elongin B/C, Cullin 2) to identify mutations that may disrupt ternary complex formation.[8] 2. Functional E3 Ligase Assays: Assess the functionality of the E3 ligase complex in resistant cells.
Downregulation of E3 Ligase Components 1. Expression Analysis: Use Western blotting or qPCR to check for downregulation of the E3 ligase or its associated proteins in resistant cell lines.
Drug Efflux 1. Efflux Pump Inhibitors: Treat cells with known efflux pump inhibitors in combination with the degrader to see if degradation is restored.

Experimental Protocols

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To quantify the formation of the Target-Degrader-E3 Ligase ternary complex in vitro.

Materials:

  • Purified recombinant target protein (e.g., SMARCA2) labeled with a donor fluorophore (e.g., Terbium).

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC) labeled with an acceptor fluorophore (e.g., d2).

  • This compound based degrader.

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

  • 384-well low-volume microplates.

  • TR-FRET enabled plate reader.

Procedure:

  • Prepare serial dilutions of the this compound based degrader in assay buffer.

  • In a 384-well plate, add a fixed concentration of the donor-labeled target protein and acceptor-labeled E3 ligase.

  • Add the serially diluted degrader to the wells. Include a no-degrader control.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

  • Measure the TR-FRET signal by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Plot the TR-FRET ratio as a function of degrader concentration. An increase in the ratio indicates ternary complex formation.

Protocol 2: Western Blotting for Target Protein Degradation

Objective: To measure the reduction in target protein levels in cells following degrader treatment.

Materials:

  • Cell line of interest.

  • This compound based degrader.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibody against the target protein (e.g., anti-SMARCA2).

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-Actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the this compound based degrader for a specified time (e.g., 4, 8, 24 hours). Include a vehicle-treated control.

  • Wash cells with PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the target protein and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the extent of degradation.

Visualizations

PFI_6_COOH_Degrader_Mechanism cluster_Degrader This compound Degrader cluster_Cellular_Machinery Cellular Machinery cluster_Ternary_Complex Ternary Complex Formation PFI6 PFI-6 (Target Binder) Linker Linker PFI6->Linker Target Target Protein (e.g., SMARCA2) PFI6->Target Binds VHL_Ligand VHL Ligand (E3 Binder) Linker->VHL_Ligand VHL VHL E3 Ligase VHL_Ligand->VHL Recruits Proteasome Proteasome Target->Proteasome Degradation Degrader Degrader Target->Degrader Binds VHL->Target Ubiquitination Ub Ubiquitin Degrader->VHL Binds

Caption: Mechanism of action of a this compound based degrader.

Troubleshooting_Workflow Start No/Low Target Degradation Permeability Check Cell Permeability (CETSA, NanoBRET) Start->Permeability TernaryComplex Assess Ternary Complex Formation (TR-FRET, SPR, ITC) Permeability->TernaryComplex Permeable LinkerOpt Optimize Linker Design Permeability->LinkerOpt Not Permeable E3Ligase Verify E3 Ligase Expression (Western Blot, qPCR) TernaryComplex->E3Ligase Complex Forms TernaryComplex->LinkerOpt No/Weak Complex Resistance Investigate Acquired Resistance E3Ligase->Resistance Expressed E3Seq Sequence E3 Ligase E3Ligase->E3Seq Not Expressed TargetSeq Sequence Target Protein Resistance->TargetSeq Resistance->E3Seq

Caption: Troubleshooting workflow for lack of degrader activity.

References

Best practices for handling and dissolving Pfi-6-cooh.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and dissolving Pfi-6-cooh.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an eleven-nineteen leukemia (ENL) ligand. Its primary known application is as a precursor for the synthesis of MS41, a potent and selective ENL PROTAC (Proteolysis Targeting Chimera) degrader.[1] MS41 works by inducing the degradation of the ENL protein through the ubiquitin-proteasome pathway, which has shown potential in suppressing oncogenic gene expression and leukemia progression.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

This compound should be stored under the conditions specified in its Certificate of Analysis.[1] Generally, for solid compounds, storage at -20°C for long-term stability is recommended. For stock solutions in solvents like DMSO, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

Standard laboratory PPE should be worn when handling this compound. This includes, but is not limited to:

  • Safety goggles or glasses

  • Laboratory coat

  • Chemically resistant gloves

Ensure you work in a well-ventilated area or under a chemical fume hood.

Troubleshooting Guides

Dissolving this compound

Problem: Difficulty dissolving this compound powder.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent While specific solubility data for this compound is not readily available, its parent compound, Pfi-6, is soluble in DMSO. It is recommended to start with high-purity, anhydrous DMSO. Other organic solvents such as DMF or DMA could also be tested.
Low Temperature Gently warm the solution to 37°C. Sonication in a water bath can also aid in dissolution. Avoid excessive heat which could degrade the compound.
Incomplete Mixing Vortex the solution for a sufficient amount of time to ensure complete dissolution.
Compound Degradation If the compound has been stored improperly or for an extended period, it may have degraded. It is recommended to use a fresh vial of the compound.
Experimental Inconsistency

Problem: Inconsistent or unexpected results in downstream experiments (e.g., MS41 synthesis).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inaccurate Concentration of this compound Stock Verify the concentration of your stock solution. If possible, use a spectrophotometer or other analytical method to confirm the concentration. Ensure the compound was fully dissolved before making dilutions.
Degradation of this compound Stock Solution Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Protect the stock solution from light. Prepare fresh stock solutions regularly.
pH of the Reaction Buffer The pH of the experimental buffer can significantly impact the stability and reactivity of the compound. Ensure the buffer pH is within the optimal range for your specific protocol.
Contamination Use sterile techniques and high-purity reagents to avoid contamination of your experiments.

Quantitative Data

Solubility of Pfi-6 (Parent Compound)

While specific quantitative solubility data for this compound is limited in the public domain, the solubility of its parent compound, Pfi-6, can provide a useful reference point.

Solvent Solubility Reference
DMSO78 mg/mL (199.27 mM)

Note: The addition of a carboxylic acid group in this compound may alter its solubility profile compared to Pfi-6. Experimental determination of solubility in your specific buffer system is recommended.

Experimental Protocols & Methodologies

General Protocol for Preparing a this compound Stock Solution

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the vial or sonicate in a water bath until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Visualizations

Experimental Workflow: Synthesis of MS41 from this compound

G Experimental Workflow: Synthesis of MS41 from this compound cluster_0 Preparation of Reactants cluster_1 Synthesis Reaction cluster_2 Product Pfi6_cooh This compound (ENL Ligand) Reaction Chemical Coupling Reaction Pfi6_cooh->Reaction Linker Linker Molecule Linker->Reaction VHL_ligand VHL Ligand VHL_ligand->Reaction MS41 MS41 (ENL PROTAC Degrader) Reaction->MS41

Caption: Synthesis of the ENL PROTAC degrader MS41.

Signaling Pathway: Mechanism of Action of MS41

G Signaling Pathway: Mechanism of Action of MS41 MS41 MS41 (PROTAC) Ternary_Complex Ternary Complex (ENL-MS41-VHL) MS41->Ternary_Complex Binds ENL ENL Protein (Target) ENL->Ternary_Complex Binds VHL VHL (E3 Ligase) VHL->Ternary_Complex Recruited Ub_ENL Ubiquitinated ENL Ternary_Complex->Ub_ENL Promotes Ubiquitin Ubiquitin Ubiquitin->Ub_ENL Adds Proteasome Proteasome Ub_ENL->Proteasome Recognized by Degradation ENL Degradation Proteasome->Degradation Leads to Suppression Suppression of Oncogenic Gene Expression Degradation->Suppression Results in

Caption: Mechanism of ENL protein degradation by MS41.

References

Validation & Comparative

Pfi-6-cooh vs. Other ENL Ligands for PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the development of effective PROTACs (Proteolysis-Targeting Chimeras) hinges on the careful selection of high-affinity ligands for the protein of interest. For researchers targeting the epigenetic reader protein ENL (Eleven-Nineteen Leukemia), a critical regulator of oncogenic gene expression, several ligands have emerged as viable starting points for PROTAC design. This guide provides an objective comparison of Pfi-6-cooh and other notable ENL ligands, supported by experimental data to inform rational PROTAC development.

Introduction to ENL and PROTAC Technology

ENL is a member of the YEATS domain family of proteins, which recognize acetylated lysine (B10760008) residues on histones, thereby playing a pivotal role in transcriptional regulation.[1][2] Its involvement in maintaining the expression of key oncogenes, particularly in acute myeloid leukemia (AML), has made it an attractive therapeutic target.[1][2][3][4]

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.

Comparison of ENL Ligands

The efficacy of an ENL-targeting PROTAC is fundamentally linked to the binding affinity and selectivity of its ENL ligand. Here, we compare two key ENL ligands that have been successfully utilized in PROTAC development: a derivative of Pfi-6 (specifically, this compound used for PROTAC synthesis) and SR-0813 , an amido-imidazopyridine inhibitor.

LigandTypeBinding Affinity (IC50) to ENL YEATS DomainParent PROTAC
Pfi-6Thiazole derivative69.81 nMMS41
SR-0813Amido-imidazopyridine25 nMSR-1114

Note: IC50 values are from different studies and may not be directly comparable due to variations in assay conditions.

SR-0813 exhibits a stronger binding affinity to the ENL YEATS domain in biochemical assays compared to Pfi-6.[4][5][6] A lower IC50 value generally indicates a more potent ligand, which can be a desirable characteristic for a PROTAC warhead.

Performance of Resulting PROTACs

The ultimate measure of an ENL ligand's utility in this context is the performance of the resulting PROTAC. Below is a comparison of MS41 (derived from this compound) and SR-1114 (derived from SR-0813).

PROTACParent LigandE3 Ligase LigandDC50 in MV4;11 cells
MS41This compoundVHL3.50 nM
SR-1114SR-0813Thalidomide (CRBN)150 nM

Key Observations:

  • MS41 , which incorporates the this compound ligand and recruits the VHL E3 ligase, demonstrates significantly more potent degradation of ENL, with a DC50 in the low nanomolar range.[7]

  • SR-1114 , which uses the higher-affinity SR-0813 ligand but recruits the CRBN E3 ligase, shows less potent degradation in the same cell line.[8]

This comparison highlights that while the intrinsic affinity of the target ligand is a crucial factor, the choice of E3 ligase and the nature of the linker also play a significant role in determining the final potency of the PROTAC.

Visualizing the Pathways and Processes

To better understand the context of ENL-targeting PROTACs, the following diagrams illustrate the relevant biological pathway, the general mechanism of PROTAC action, and a typical experimental workflow.

ENL_Signaling_Pathway cluster_chromatin Chromatin cluster_transcription Transcriptional Regulation Histone Histone Ac-Lysine Acetylated Lysine Histone->Ac-Lysine HATs ENL ENL Ac-Lysine->ENL recognizes Pol_II RNA Pol II ENL->Pol_II recruits Oncogenes Oncogene Transcription Pol_II->Oncogenes initiates

Caption: ENL recognizes acetylated histones, leading to the recruitment of RNA Polymerase II and transcription of oncogenes.

PROTAC_Mechanism ENL ENL Protein Ternary_Complex Ternary Complex (ENL-PROTAC-E3) ENL->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly-ubiquitin chain addition Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation ENL Degradation Proteasome->Degradation

Caption: General mechanism of ENL degradation mediated by a PROTAC molecule.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MV4;11) PROTAC_Treatment 2. PROTAC Treatment (Dose & Time Course) Cell_Culture->PROTAC_Treatment Lysis 3. Cell Lysis PROTAC_Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification Western_Blot 5. Western Blot (ENL & Loading Control) Quantification->Western_Blot Analysis 6. Densitometry & DC50 Calculation Western_Blot->Analysis

Caption: A typical experimental workflow for evaluating ENL PROTAC efficacy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of ENL ligands and their corresponding PROTACs.

AlphaScreen Assay for Ligand Binding

This assay is used to determine the binding affinity (IC50) of a ligand to the ENL YEATS domain by measuring the disruption of the interaction between the ENL YEATS domain and an acetylated histone peptide.

  • Materials:

    • Recombinant His-tagged ENL YEATS domain

    • Biotinylated H3K9ac peptide

    • AlphaScreen Nickel Chelate Donor Beads (PerkinElmer)

    • Streptavidin-coated Acceptor Beads (PerkinElmer)

    • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

    • Test compounds (Pfi-6, SR-0813) serially diluted in DMSO.

    • 384-well microplate (white, opaque)

  • Procedure:

    • Prepare a solution of His-tagged ENL YEATS domain and biotinylated H3K9ac peptide in assay buffer.

    • Add the test compound at various concentrations to the wells of the microplate.

    • Add the ENL YEATS/H3K9ac peptide solution to the wells.

    • Incubate for 60 minutes at room temperature to allow for binding to reach equilibrium.

    • In subdued light, add a suspension of AlphaScreen Nickel Chelate Donor Beads and Streptavidin-coated Acceptor Beads to each well.

    • Incubate for 60-90 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

    • The data is normalized to controls (DMSO for 100% binding, excess unlabeled peptide for 0% binding) and the IC50 value is calculated using a suitable nonlinear regression model.

Western Blot for PROTAC-mediated Degradation

This method is used to quantify the amount of ENL protein remaining in cells after treatment with a PROTAC, allowing for the determination of DC50 (the concentration of PROTAC that induces 50% degradation of the target protein).

  • Materials:

    • MV4;11 cells

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • PROTACs (MS41, SR-1114)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-ENL and a loading control (e.g., anti-GAPDH or anti-Actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Treatment: Seed MV4;11 cells in a 6-well plate and allow them to adhere or stabilize overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary anti-ENL antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify the band intensity using densitometry software. Normalize the ENL signal to the loading control. Calculate the percentage of remaining ENL protein relative to the vehicle-treated control and plot the results against the PROTAC concentration to determine the DC50 value.

Conclusion

The development of potent and selective ENL-targeting PROTACs is a promising strategy for the treatment of ENL-dependent cancers. While the intrinsic binding affinity of the ENL ligand is a critical starting point, with SR-0813 showing higher affinity than Pfi-6, the ultimate degradation potency is a multi-faceted outcome. The case of MS41, derived from the lower-affinity Pfi-6 ligand, demonstrates that the choice of E3 ligase and linker optimization are equally crucial for achieving superior degradation efficacy. This guide provides researchers with the foundational data and methodologies to make informed decisions in the design and evaluation of novel ENL degraders.

References

Validating ENL Knockdown: A Comparison of Pfi-6-COOH Based PROTACs and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, targeting the epigenetic reader protein Eleven-Nineteen Leukemia (ENL) has emerged as a promising therapeutic strategy, particularly in acute myeloid leukemia (AML).[1][2] ENL, a member of the YEATS domain family, functions as a histone acetylation reader, playing a critical role in regulating the transcription of key oncogenes like MYC and HOXA9.[1][3][4] This guide provides a comprehensive comparison of methods for validating ENL knockdown, with a focus on the use of Proteolysis Targeting Chimeras (PROTACs) derived from the ENL ligand Pfi-6-COOH.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[5][6][7] This technology offers a distinct advantage over traditional small-molecule inhibitors, which only block the protein's function, by ensuring the complete removal of the target protein.[8][9]

Mechanism of Action: this compound Based ENL PROTACs

A this compound based PROTAC consists of three key components: a ligand derived from Pfi-6 that binds to the ENL protein's YEATS domain, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[6][9][10] The PROTAC brings ENL into close proximity with the E3 ligase, leading to the ubiquitination of ENL and its subsequent degradation by the 26S proteasome.[7][11]

cluster_0 PROTAC-Mediated ENL Degradation cluster_1 Ternary Complex Formation PROTAC This compound based PROTAC ENL ENL Protein (Target) PROTAC->ENL Binds YEATS Domain E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 Recruits Proteasome 26S Proteasome ENL->Proteasome Marked for Degradation E3->ENL Ubiquitination Ub Ubiquitin Degradation Degraded ENL Proteasome->Degradation Results in cluster_workflow ENL PROTAC Validation Workflow cluster_assays Validation Assays A Cell Culture (e.g., MV4;11) B Treat with ENL PROTAC A->B C Incubate (e.g., 2-24 hours) B->C D Western Blot (ENL Protein Level) C->D E RT-qPCR (MYC, HOXA9 mRNA) C->E F Cell Viability Assay (e.g., CellTiter-Glo) C->F

References

A Researcher's Guide to Selecting Negative Controls for Pfi-6-cooh in Epigenetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of chemical biology and drug discovery, the use of potent and selective chemical probes is paramount to unraveling complex biological processes. Pfi-6-cooh, a ligand for the eleven-nineteen leukemia (ENL) protein, serves as a critical tool for researchers investigating the role of the YEATS domain in gene transcription and disease. To ensure the specificity of experimental findings and avoid off-target effects, the use of a carefully selected negative control is indispensable. This guide provides a comprehensive comparison of potential negative controls for this compound, complete with experimental protocols and data presentation to aid researchers in making informed decisions for their studies.

Understanding this compound and the Need for a Negative Control

This compound is a chemical probe that targets the YEATS domain of MLLT1 (ENL) and MLLT3, proteins implicated in various cancers, including acute myeloid leukemia. The YEATS domain is a reader of histone acylation, and by inhibiting its function, this compound can modulate gene expression. However, like any small molecule, this compound may have off-target effects. A negative control is a compound that is structurally highly similar to the active probe but is devoid of its specific biological activity. Using a validated negative control alongside this compound allows researchers to distinguish the on-target effects from non-specific or off-target cellular responses.

Introducing Pfi-6N: The Validated Negative Control for the Pfi-6 Scaffold

While a specific negative control for this compound is not commercially available, a well-characterized negative control for the closely related compound, Pfi-6, exists and provides a strong foundation for designing appropriate control experiments. Pfi-6 is a potent inhibitor of the MLLT1/3 YEATS domains.[1][2] Its corresponding negative control, Pfi-6N, is structurally analogous but lacks inhibitory activity against these domains.[1][3] The inactivity of Pfi-6N is attributed to a key structural modification—the methylation of the amide group—which prevents its binding to the target proteins.[3]

Given that this compound is a derivative of Pfi-6, containing a carboxylic acid group for further chemical modifications (e.g., PROTAC synthesis), it is highly probable that a corresponding carboxylic acid derivative of Pfi-6N would serve as the ideal negative control. For the purpose of this guide, we will refer to this proposed, yet to be synthesized, compound as Pfi-6N-cooh .

Comparative Analysis: this compound vs. Potential Negative Controls

To assist researchers in selecting and utilizing an appropriate negative control, the following table summarizes the key characteristics of this compound and its recommended negative control counterpart.

FeatureThis compound (Active Probe)Pfi-6N-cooh (Proposed Negative Control)Justification for Pfi-6N-cooh as a Negative Control
Target MLLT1 (ENL) and MLLT3 YEATS domainsInactive against MLLT1 and MLLT3 YEATS domainsBased on the established inactivity of Pfi-6N, the parent compound.[1]
Mechanism of Action Binds to the YEATS domain, inhibiting its reader function.Does not bind to the YEATS domain due to a structural modification preventing key interactions.The core structural difference responsible for inactivity in Pfi-6N is preserved.
Chemical Structure Contains a functional group for binding to the YEATS domain and a carboxylic acid for conjugation.Structurally identical to this compound except for the modification that abolishes target binding.High structural similarity minimizes differences in physicochemical properties and potential off-target effects.
Expected Cellular Phenotype Modulation of gene expression and cellular processes regulated by ENL.No specific changes in ENL-regulated gene expression or cellular processes.Allows for attribution of observed effects to the specific inhibition of the YEATS domain.

Experimental Protocols for Validation and Use

The following are detailed methodologies for key experiments to validate the inactivity of a proposed negative control like Pfi-6N-cooh and to use it effectively in cellular assays alongside this compound.

In Vitro Target Engagement Assay (e.g., AlphaScreen)

Objective: To confirm that Pfi-6N-cooh does not bind to the MLLT1/3 YEATS domains.

Protocol:

  • Reagents: Recombinant MLLT1/3 YEATS domain (tagged with GST), biotinylated histone H3 peptide acetylated at lysine (B10760008) 9 (H3K9ac), AlphaScreen GST Donor beads, and Streptavidin Acceptor beads.

  • Procedure:

    • Incubate the recombinant YEATS domain with the biotinylated H3K9ac peptide in the presence of varying concentrations of this compound or Pfi-6N-cooh (e.g., 0.01 to 100 µM).

    • Add AlphaScreen Donor and Acceptor beads and incubate in the dark.

    • Measure the AlphaScreen signal on an appropriate plate reader.

  • Expected Outcome: this compound will disrupt the interaction between the YEATS domain and the histone peptide, leading to a dose-dependent decrease in the AlphaScreen signal. Pfi-6N-cooh should not cause a significant decrease in the signal, even at high concentrations.

Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

Objective: To verify that Pfi-6N-cooh does not engage with MLLT1/3 in a cellular context.

Protocol:

  • Cell Culture: Culture cells of interest (e.g., a human leukemia cell line) to 80-90% confluency.

  • Treatment: Treat cells with this compound, Pfi-6N-cooh (e.g., 10 µM), or a vehicle control (e.g., DMSO) for a specified time.

  • Thermal Shift: Heat the cell lysates to a range of temperatures.

  • Analysis: Separate soluble and aggregated proteins by centrifugation and analyze the soluble fraction by Western blotting for MLLT1/3.

  • Expected Outcome: this compound binding will stabilize the MLLT1/3 proteins, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control. Pfi-6N-cooh should not show a significant difference in MLLT1/3 stabilization compared to the vehicle control.

Gene Expression Analysis (e.g., RT-qPCR)

Objective: To demonstrate that this compound specifically modulates the expression of ENL target genes, while Pfi-6N-cooh does not.

Protocol:

  • Cell Treatment: Treat cells with this compound, Pfi-6N-cooh, or a vehicle control.

  • RNA Extraction and cDNA Synthesis: Extract total RNA and reverse transcribe it to cDNA.

  • RT-qPCR: Perform quantitative PCR for known ENL target genes (e.g., MYC, BCL2).

  • Expected Outcome: this compound treatment should lead to a significant change in the expression of ENL target genes. Pfi-6N-cooh should not cause a similar change in gene expression.

Visualizing Experimental Design and Biological Pathways

To further clarify the experimental logic and the biological context, the following diagrams are provided.

G cluster_0 Experimental Groups cluster_1 Cellular System cluster_2 Downstream Assays This compound This compound Cells Cells This compound->Cells Pfi-6N-cooh Pfi-6N-cooh Pfi-6N-cooh->Cells Vehicle (DMSO) Vehicle (DMSO) Vehicle (DMSO)->Cells Target Engagement Target Engagement Cells->Target Engagement Gene Expression Gene Expression Cells->Gene Expression Phenotypic Readout Phenotypic Readout Cells->Phenotypic Readout

Caption: Experimental workflow for comparing this compound and its negative control.

G Histone Acetylation Histone Acetylation ENL (MLLT1/3) ENL (MLLT1/3) Histone Acetylation->ENL (MLLT1/3) recruits Gene Transcription Gene Transcription ENL (MLLT1/3)->Gene Transcription promotes This compound This compound This compound->ENL (MLLT1/3) inhibits Pfi-6N-cooh Pfi-6N-cooh Pfi-6N-cooh->ENL (MLLT1/3) inactive

Caption: Simplified signaling pathway showing the action of this compound and the inactivity of Pfi-6N-cooh.

Conclusion

The judicious use of a well-validated negative control is a cornerstone of rigorous chemical probe-based research. For investigators using this compound to study the function of the ENL YEATS domain, the principles established by the Pfi-6/Pfi-6N pair offer a clear path forward. While the synthesis and validation of "Pfi-6N-cooh" would be the ideal scenario, researchers can still design robust experiments by using Pfi-6N as a foundational control, especially in assays where the carboxylic acid moiety is not expected to play a direct role in the observed phenotype. By adhering to the principles and protocols outlined in this guide, scientists can ensure the reliability and specificity of their findings, ultimately accelerating the pace of discovery in this critical area of research.

References

Orthogonal Validation of Pfi-6-cooh PROTAC Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Pfi-6-cooh-derived PROTACs against alternative degraders targeting the epigenetic reader protein Eleven-Nineteen Leukemia (ENL). The data presented is supported by experimental findings from peer-reviewed studies, with detailed methodologies for key validation assays.

Introduction to this compound and ENL-Targeting PROTACs

This compound is a ligand for the YEATS domain of the Eleven-Nineteen Leukemia (ENL) protein, a critical component in the development and progression of certain cancers, particularly MLL-rearranged leukemias.[1][2] By incorporating this compound into a Proteolysis Targeting Chimera (PROTAC), it is possible to hijack the cell's ubiquitin-proteasome system to induce the targeted degradation of the ENL protein.[1]

This guide focuses on MS41 , a potent and selective ENL PROTAC degrader synthesized using this compound as the ENL-binding ligand and a VHL E3 ubiquitin ligase recruiter.[1][3] For comparative analysis, we will evaluate MS41 against "Compound 1," a CRBN-recruiting ENL PROTAC, and SR-1114, another CRBN-based ENL degrader.[4][5][6]

Comparative Performance of ENL-Targeting PROTACs

The efficacy of these PROTACs has been evaluated using various orthogonal validation methods. The key performance metrics, including the half-maximal degradation concentration (DC50) and maximum degradation (Dmax), are summarized below.

PROTACTarget LigandE3 Ligase RecruiterCell LineDC50 (nM)DmaxCitation(s)
MS41 This compoundVHLMV4;113.50>93%[1][2][3]
SEMK22.84>93%[1][2][3]
Jurkat3.03>93%[1][2][3]
KASUMI126.58>93%[1][2][3]
Compound 1 Not SpecifiedCRBNNot Specified37Not Specified[4][7]
SR-1114 Imidazopyridine-basedCRBNMV4;11150Not Specified[5][6]
MOLM-13311Not Specified[6]
OCI/AML-21650Not Specified[6]

Orthogonal Validation of Target Engagement

A multi-faceted approach is crucial to confidently validate PROTAC-mediated protein degradation.[8] The following sections detail the experimental methodologies used to assess the target engagement and degradation efficacy of ENL-targeting PROTACs.

Western Blotting

Western blotting is a fundamental technique to visualize and quantify the reduction of a target protein in response to PROTAC treatment.[9]

Experimental Protocol:

  • Cell Treatment: Culture leukemia cell lines (e.g., MV4;11, SEMK2, Jurkat) and treat with varying concentrations of the PROTAC (e.g., MS41, Compound 1, or SR-1114) for a specified duration (e.g., 6, 12, or 24 hours). A vehicle control (e.g., DMSO) is run in parallel.[1][9]

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar protein assay.[9]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the ENL protein. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: Following incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]

  • Quantification: Measure the band intensities using densitometry software. Normalize the ENL protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values are then determined from dose-response curves.[1][9]

Proteomics-Based Selectivity Analysis

Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes upon PROTAC treatment, confirming the selectivity of the degrader for its intended target.[1][8]

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells (e.g., MV4;11) with the PROTAC (e.g., MS41) at a concentration around its DC50 or Dmax, along with a vehicle control and a negative control PROTAC (if available) for a defined period (e.g., 2 or 6 hours).[1] Lyse the cells and prepare protein extracts.

  • Protein Digestion and Peptide Labeling: Digest the proteins into peptides using trypsin. For quantitative analysis, label the peptides from each condition with isobaric tags (e.g., TMT).[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixtures by LC-MS/MS to identify and quantify the proteins in each sample.

  • Data Analysis: Process the raw data to determine the relative abundance of each identified protein across the different treatment conditions. Volcano plots are often used to visualize proteins that are significantly up- or downregulated.[1]

Results for MS41: Proteomic analysis of MV4;11 cells treated with MS41 demonstrated high selectivity for ENL degradation, with minimal off-target effects on other proteins.[1]

Visualizing the Mechanisms and Workflows

Signaling Pathway of ENL PROTAC Action

PROTAC_Mechanism PROTAC-Mediated Degradation of ENL cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC This compound PROTAC (e.g., MS41) ENL ENL Protein PROTAC->ENL Binds to YEATS Domain E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) PROTAC->E3_Ligase Recruits PolyUb_ENL Poly-ubiquitinated ENL ENL->PolyUb_ENL Poly-ubiquitination Ub Ubiquitin E3_Ligase->Ub Ub->ENL Transfer Proteasome 26S Proteasome PolyUb_ENL->Proteasome Recognition Degraded_ENL Degraded Peptides Proteasome->Degraded_ENL Degradation

Caption: Mechanism of ENL protein degradation mediated by a this compound-based PROTAC.

Orthogonal Validation Workflow

Orthogonal_Validation_Workflow Orthogonal Validation Workflow for PROTAC Target Engagement start PROTAC Treatment of Cancer Cell Lines western_blot Western Blotting (Quantify ENL Levels) start->western_blot proteomics Mass Spectrometry (Global Proteome Analysis) start->proteomics functional_assays Functional Assays (e.g., Cell Viability, Apoptosis) start->functional_assays dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax conclusion Validated Target Engagement and Biological Effect dc50_dmax->conclusion selectivity Assess Selectivity (On- and Off-Target Effects) proteomics->selectivity selectivity->conclusion phenotype Confirm Phenotypic Consequences functional_assays->phenotype phenotype->conclusion

Caption: A typical workflow for the orthogonal validation of PROTAC target engagement.

Comparative Logic of ENL PROTACs

Caption: Logical relationship for the comparison of this compound PROTAC with alternatives.

Conclusion

The orthogonal validation data demonstrates that the this compound-based PROTAC, MS41, is a highly potent and selective degrader of the ENL protein.[1][3] Its low nanomolar DC50 values and high Dmax across multiple leukemia cell lines, coupled with a clean off-target profile from proteomics studies, underscore its potential as a valuable chemical probe and therapeutic candidate.[1] In comparison to the CRBN-recruiting ENL degraders, Compound 1 and SR-1114, MS41 exhibits superior or comparable potency in the reported cell lines.[4][6] This comprehensive, data-driven comparison highlights the importance of rigorous, multi-faceted validation in the development of targeted protein degraders.

References

A Comparative Guide to the Efficacy of Pfi-6-cooh Derived Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins has emerged as a powerful therapeutic strategy, offering the potential to address previously "undruggable" targets. Within this field, degraders derived from the Pfi-6-cooh ligand have shown significant promise in targeting the eleven-nineteen leukemia (ENL) protein, a critical factor in the progression of certain cancers, particularly acute myeloid leukemia (AML). This guide provides an objective comparison of the efficacy of two prominent this compound derived ENL degraders, MS41 and (S)-dHTC1, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting ENL for Degradation

This compound serves as a potent ligand for the YEATS domain of ENL, a protein that "reads" histone acetylation marks to regulate gene expression. In cancers like AML, ENL plays a crucial role in maintaining oncogenic transcriptional programs.[1][2][3][4] this compound derived degraders are heterobifunctional molecules, often classified as proteolysis-targeting chimeras (PROTACs) or molecular glues. They function by simultaneously binding to both the ENL protein and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. This induced proximity leads to the ubiquitination of ENL, marking it for degradation by the proteasome and thereby reducing its cellular levels.

Quantitative Efficacy of this compound Derived Degraders

The efficacy of protein degraders is primarily assessed by their ability to reduce the levels of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to achieve 50% of the maximum degradation, and the maximum degradation (Dmax), which is the highest percentage of protein degradation observed.

Here, we compare the in vitro efficacy of two this compound derived degraders, MS41 and (S)-dHTC1, in various leukemia cell lines.

DegraderCell LineDC50 (nM)Dmax (%)E3 Ligase RecruitedReference
MS41 MV4;113.5>93VHL[5]
SEMK22.84>93VHL
Jurkat3.03>93VHL
KASUMI126.58>93VHL
(S)-dHTC1 MV4;1126Not SpecifiedCRBN[6]

Note: The provided data is based on published research and may vary depending on experimental conditions.

Signaling Pathway and Experimental Workflow

To understand the context of ENL degradation and the methods used to assess it, the following diagrams illustrate the ENL signaling pathway and a typical experimental workflow for evaluating degrader efficacy.

ENL_Signaling_Pathway cluster_0 Nucleus cluster_1 PROTAC Action Histone Acetylated Histones ENL ENL Histone->ENL recognizes SEC Super Elongation Complex (SEC) ENL->SEC recruits Proteasome Proteasome ENL->Proteasome targeted to RNA_Pol_II RNA Polymerase II SEC->RNA_Pol_II activates Oncogenes Oncogenes (e.g., MYC, HOXA) RNA_Pol_II->Oncogenes transcribes Transcription Oncogenic Gene Transcription Oncogenes->Transcription Degrader This compound Degrader Degrader->ENL binds E3_Ligase E3 Ubiquitin Ligase Degrader->E3_Ligase binds E3_Ligase->ENL ubiquitinates Degraded_ENL Degraded ENL Proteasome->Degraded_ENL degrades

Caption: ENL signaling pathway and the mechanism of action of this compound derived degraders.

Experimental_Workflow cluster_workflow Degrader Efficacy Assessment Workflow cluster_assays 5. Degradation Analysis Cell_Culture 1. Cell Culture (e.g., Leukemia cell lines) Degrader_Treatment 2. Treatment with This compound Degrader (Dose-response) Cell_Culture->Degrader_Treatment Cell_Lysis 3. Cell Lysis Degrader_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot HiBiT_Assay HiBiT Assay Protein_Quantification->HiBiT_Assay Data_Analysis 6. Data Analysis (DC50 and Dmax determination) Western_Blot->Data_Analysis HiBiT_Assay->Data_Analysis

Caption: A generalized workflow for evaluating the efficacy of this compound derived degraders.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the protocols for the key experiments cited in the efficacy comparison.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method for quantifying the levels of a target protein in cell lysates following treatment with a degrader.

1. Cell Culture and Treatment:

  • Plate leukemia cells (e.g., MV4;11) at a suitable density in 6-well plates and allow them to adhere or stabilize overnight.

  • Prepare serial dilutions of the this compound derived degrader in the appropriate cell culture medium.

  • Treat the cells with varying concentrations of the degrader or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[7]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[7]

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.[7]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[8]

  • Incubate the membrane with a primary antibody specific for the ENL protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

5. Data Analysis:

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the ENL protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]

HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive, real-time method for monitoring protein degradation in live cells.[9] This protocol involves engineering cells to express the target protein fused with a small HiBiT tag.

1. Cell Line Generation:

  • Use CRISPR/Cas9 gene editing to knock in the 11-amino-acid HiBiT tag at the endogenous locus of the ENL gene in the desired cell line.[9][10]

  • Select and validate clones that express the HiBiT-ENL fusion protein.

2. Assay Preparation:

  • Plate the HiBiT-ENL expressing cells in a 96-well or 384-well white assay plate.

  • For live-cell kinetic measurements, co-express the LgBiT protein, which complements the HiBiT tag to form a functional luciferase.[9]

3. Degrader Treatment and Signal Measurement:

  • Treat the cells with serial dilutions of the this compound derived degrader.

  • For endpoint assays, after a defined incubation period, add a lytic reagent containing the LgBiT protein and a luciferase substrate.[9]

  • For kinetic assays, add a live-cell luciferase substrate and measure luminescence at multiple time points.

  • Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged protein remaining in the cells.[10]

4. Data Analysis:

  • Normalize the luminescence readings to a vehicle control.

  • Calculate the percentage of protein degradation for each degrader concentration.

  • Generate dose-response curves to determine the DC50 and Dmax values.[10]

Conclusion

The development of this compound derived degraders represents a significant advancement in the targeted therapy of ENL-dependent cancers. Both MS41 and (S)-dHTC1 have demonstrated potent and specific degradation of ENL in leukemia cell lines. While MS41, a VHL-recruiting PROTAC, has shown slightly lower DC50 values in the reported cell lines, (S)-dHTC1, a CRBN-recruiting molecular glue, also exhibits strong degradation activity. The choice of degrader for further preclinical and clinical development may depend on a variety of factors, including selectivity, pharmacokinetic properties, and potential off-target effects associated with the recruited E3 ligase. The experimental protocols provided in this guide offer a foundation for the continued evaluation and comparison of these and other novel protein degraders.

References

Pfi-6-cooh: A Potent and Selective Probe for the ENL YEATS Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Pfi-6-cooh's selectivity profile reveals its high affinity for the ENL and AF9 YEATS domains over other family members, establishing it as a valuable tool for dissecting the biological roles of these epigenetic readers. This guide provides a detailed comparison of this compound's binding to all four human YEATS domain-containing proteins (ENL, AF9, YEATS2, and YEATS4), supported by quantitative experimental data and detailed methodologies.

Selectivity Profile of this compound Across Human YEATS Domains

This compound demonstrates significant selectivity for the YEATS domains of ENL (MLLT1) and its close homolog AF9 (MLLT3). In contrast, its binding to the YEATS domains of YEATS2 and YEATS4 is markedly weaker, showcasing a clear preference for the ENL/AF9 subfamily. This selectivity is crucial for researchers investigating the specific functions of ENL and AF9 in gene regulation and disease, minimizing the potential for off-target effects.

The binding affinity and inhibitory activity of this compound have been quantified using various biophysical and biochemical assays. The half-maximal inhibitory concentrations (IC50) from Homogeneous Time-Resolved Fluorescence (HTRF) assays and the dissociation constants (Kd) from Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI) assays are summarized in the table below.

Target DomainHTRF IC50 (µM)[1]ITC Kd (µM)[1]BLI Kd (µM)[1]
ENL (MLLT1) 0.140.0820.11
AF9 (MLLT3) 0.160.0760.11
YEATS2 >40Not DeterminedNot Determined
YEATS4 >40Not DeterminedNot Determined

Cellular target engagement has been confirmed using the NanoBRET assay, where this compound demonstrated an IC50 of 0.76 µM for MLLT3 in cells[1].

Visualizing Selectivity: this compound's Interaction with YEATS Domains

The following diagram illustrates the selective binding of this compound to the ENL and AF9 YEATS domains.

Pfi_6_Selectivity cluster_Pfi6 This compound cluster_YEATS Human YEATS Domains Pfi6 This compound ENL ENL (MLLT1) Pfi6->ENL High Affinity (IC50 = 0.14 µM) (Kd = 82 nM) AF9 AF9 (MLLT3) Pfi6->AF9 High Affinity (IC50 = 0.16 µM) (Kd = 76 nM) YEATS2 YEATS2 Pfi6->YEATS2 Low Affinity (IC50 > 40 µM) YEATS4 YEATS4 Pfi6->YEATS4 Low Affinity (IC50 > 40 µM)

Caption: Selective binding of this compound to ENL and AF9 YEATS domains.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This competitive binding assay measures the ability of a test compound to displace a biotinylated histone peptide from the YEATS domain.

  • Objective: To determine the IC50 value of this compound for each YEATS domain.

  • Workflow:

    HTRF_Workflow A 1. YEATS Domain-GST + Biotinylated Histone Peptide + this compound (titration) B 2. Incubation A->B C 3. Add Detection Reagents: - Anti-GST-Europium Cryptate - Streptavidin-XL665 B->C D 4. Incubation C->D E 5. Read HTRF Signal (665 nm / 620 nm) D->E

    Caption: HTRF experimental workflow.

  • Protocol Details:

    • Recombinant GST-tagged human YEATS domains (ENL, AF9, YEATS2, YEATS4) and a biotinylated histone H3 peptide (e.g., H3K18cr) are used.

    • Assays are performed in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT).

    • A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.

    • The YEATS domain, biotinylated peptide, and this compound are incubated together in a microplate to allow binding to reach equilibrium.

    • HTRF detection reagents, anti-GST antibody conjugated to Europium cryptate (donor) and streptavidin conjugated to XL665 (acceptor), are added.

    • After a final incubation period, the plate is read on an HTRF-compatible microplate reader. The ratio of the fluorescence emission at 665 nm (acceptor) to 620 nm (donor) is calculated.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Objective: To determine the thermodynamic parameters of this compound binding to ENL and AF9 YEATS domains.

  • Workflow:

    ITC_Workflow A 1. Load YEATS Domain into Sample Cell C 3. Titrate this compound into Sample Cell A->C B 2. Load this compound into Syringe B->C D 4. Measure Heat Change after each injection C->D E 5. Analyze Data to Determine Kd, n, ΔH D->E

    Caption: ITC experimental workflow.

  • Protocol Details:

    • Recombinant YEATS domain proteins are extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This compound is dissolved in the final dialysis buffer.

    • The sample cell of the calorimeter is filled with the YEATS domain solution (typically 10-20 µM).

    • The injection syringe is filled with a solution of this compound (typically 100-200 µM).

    • A series of small injections of this compound into the sample cell are performed at a constant temperature (e.g., 25°C).

    • The heat released or absorbed during the binding reaction is measured after each injection.

    • The resulting data are integrated and fit to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters. Control experiments involving titration of the ligand into buffer are performed to subtract the heat of dilution.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell assay that measures the engagement of a test compound with its target protein. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent energy acceptor.

  • Objective: To determine the cellular IC50 of this compound for MLLT3.

  • Workflow:

    NanoBRET_Workflow A 1. Transfect Cells with NanoLuc-MLLT3 Fusion Vector B 2. Add NanoBRET Tracer and this compound (titration) A->B C 3. Add Nano-Glo Substrate B->C D 4. Measure Donor (460 nm) and Acceptor (610 nm) Emission C->D E 5. Calculate BRET Ratio and Determine IC50 D->E

    Caption: NanoBRET experimental workflow.

  • Protocol Details:

    • HEK293 cells are transiently transfected with a vector encoding for the MLLT3 protein fused to NanoLuc® luciferase.

    • Transfected cells are plated in a white, opaque 96-well plate.

    • Cells are treated with a serial dilution of this compound, followed by the addition of a cell-permeable fluorescent tracer that binds to the MLLT3 YEATS domain.

    • The Nano-Glo® substrate is added, which is catalyzed by NanoLuc® to produce a luminescent signal.

    • If the fluorescent tracer is bound to the NanoLuc®-MLLT3 fusion, BRET occurs, and light is emitted at the acceptor's wavelength. This compound competes with the tracer for binding, leading to a decrease in the BRET signal.

    • The luminescence signals from the donor (NanoLuc®) and the acceptor (tracer) are measured using a microplate reader.

    • The BRET ratio is calculated, and the data are normalized to vehicle-treated controls to determine the cellular IC50 value.

References

Confirming ENL Protein Degradation: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug discovery, accurately monitoring the degradation of the ENL protein, a critical component of the super elongation complex (SEC) and a key player in acute leukemia, is paramount. This guide provides a detailed comparison of Western blotting and alternative techniques for confirming ENL protein degradation, complete with experimental protocols and data presentation to aid in selecting the most appropriate method for your research needs.

Method Comparison: Western Blot vs. Alternatives

While Western blotting is a widely used and reliable technique for assessing protein levels, other methods can offer advantages in terms of throughput, sensitivity, and the ability to study protein turnover dynamics. The following table summarizes the key features of Western blotting, the dTAG system, and Cycloheximide (B1669411) Chase Assays for confirming ENL protein degradation.

FeatureWestern BlotdTAG SystemCycloheximide (CHX) Chase Assay
Principle Immuno-detection of ENL protein in cell lysates separated by size.Targeted degradation of a fusion protein (ENL-FKBP12F36V) by a small molecule degrader.Inhibition of new protein synthesis to measure the degradation rate of existing ENL protein.
Primary Output Semi-quantitative or quantitative measurement of total ENL protein levels at a specific time point.Time- and dose-dependent reduction of ENL-FKBP12F36V protein levels.Determination of the half-life of the ENL protein.
Strengths Widely accessible, relatively inexpensive, provides a direct measure of protein presence.Highly specific for the tagged protein, rapid and inducible degradation, suitable for studying immediate effects of protein loss.Allows for the determination of protein stability and turnover rate.
Limitations Can be time-consuming, semi-quantitative unless rigorously optimized, does not directly measure protein synthesis or degradation rates.Requires genetic modification of the target protein, potential for the tag to interfere with protein function.Indirectly measures degradation, cycloheximide can have off-target effects on cellular processes.
Typical Throughput Low to medium.Medium to high.Low to medium.
Quantitative Semi-quantitative to quantitative.Quantitative.Quantitative.

Experimental Protocols

This section provides detailed protocols for each of the discussed methods.

Western Blot Protocol for ENL Protein

This protocol outlines the steps for detecting ENL protein levels in cell lysates.

1. Cell Lysis:

  • Wash cells (e.g., MV4;11) with ice-cold PBS.

  • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA assay kit.

3. SDS-PAGE:

  • Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Transfer at 100V for 1 hour or according to the manufacturer's instructions.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against ENL (e.g., rabbit anti-ENL, 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

6. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

dTAG System Protocol for ENL Degradation

This protocol describes the targeted degradation of ENL using the dTAG system.[1][2]

1. Cell Line Generation:

  • Genetically engineer the cell line of interest (e.g., MV4;11) to express ENL fused with the FKBP12F36V tag. This can be achieved through CRISPR/Cas9-mediated knock-in or lentiviral transduction.

2. Cell Treatment:

  • Plate the ENL-FKBP12F36V expressing cells and allow them to adhere overnight.

  • Treat the cells with the dTAG degrader molecule (e.g., dTAG-13) at various concentrations (e.g., 1-500 nM) for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

3. Sample Collection and Analysis:

  • At each time point, harvest the cells and prepare protein lysates as described in the Western Blot protocol.

  • Analyze the levels of ENL-FKBP12F36V protein by Western blotting to determine the extent of degradation.

Cycloheximide (CHX) Chase Assay Protocol

This protocol is used to determine the half-life of the ENL protein.[3]

1. Cell Treatment:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Treat the cells with cycloheximide (a protein synthesis inhibitor) at a final concentration of 50-100 µg/mL.

2. Time Course Sample Collection:

  • Harvest cells at various time points after CHX treatment (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Prepare protein lysates from each time point as described in the Western Blot protocol.

3. Western Blot Analysis:

  • Perform Western blotting for ENL protein on the collected lysates.

  • Quantify the band intensities for each time point.

4. Data Analysis:

  • Normalize the ENL band intensity at each time point to the intensity at time zero.

  • Plot the percentage of remaining ENL protein against time to determine the protein's half-life.

Visualizing Key Pathways and Workflows

To better understand the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

ENL_Degradation_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_proteasome Proteasomal Degradation E1 E1 E2 E2 E1->E2 Activates E3_Ligase E3 Ligase E2->E3_Ligase Transfers Ub ENL_Protein ENL Protein E3_Ligase->ENL_Protein Recognizes Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Polyubiquitinated_ENL Polyubiquitinated ENL ENL_Protein->Polyubiquitinated_ENL Polyubiquitination Polyubiquitinated_ENL->Proteasome Targeted to

Caption: The Ubiquitin-Proteasome Pathway for ENL Protein Degradation.

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (anti-ENL) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (ECL) G->H I Data Analysis H->I

Caption: A streamlined workflow for Western blot analysis of ENL protein.

Super_Elongation_Complex ENL ENL AFF4 AFF4 (Scaffold) ENL->AFF4 AF9 AF9 AF9->AFF4 RNAPII RNA Polymerase II AFF4->RNAPII Recruits P-TEFb P-TEFb (CDK9/CycT1) P-TEFb->AFF4 ELL ELL ELL->AFF4 Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation

Caption: Core components of the Super Elongation Complex (SEC) involving ENL.

References

Pfi-6-cooh PROTACs versus CRISPR for ENL Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The suppression of the Eleven-Nineteen Leukemia (ENL) protein, a critical component of the super elongation complex (SEC) implicated in various cancers, represents a promising therapeutic strategy. This guide provides an objective comparison of two leading technologies for ENL suppression: Proteolysis Targeting Chimeras (PROTACs) derived from the ENL inhibitor Pfi-6-cooh, and the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) gene-editing system.

At a Glance: this compound PROTACs vs. CRISPR

FeatureThis compound PROTACsCRISPR/Cas9
Mechanism of Action Post-translational protein degradationPermanent gene knockout at the DNA level
Target ENL proteinENL gene
Mode of Suppression Reversible, dependent on compound presencePermanent and heritable
Speed of Action Rapid, protein degradation can occur within hoursSlower, requires transcription, translation, and cell division for full effect
Specificity Dependent on ligand binding and E3 ligase interactionDependent on guide RNA sequence homology
Off-Target Effects Degradation of unintended proteinsUnintended genomic modifications
Delivery Small molecule deliveryRequires delivery of Cas9 nuclease and guide RNA (e.g., via viral vectors, electroporation)

Quantitative Performance Data

The following table summarizes key quantitative data for the efficacy of this compound-based PROTACs and CRISPR/Cas9 in suppressing ENL.

ParameterThis compound PROTAC (MS41)CRISPR/Cas9
ENL Suppression Efficiency DC50 of 37 nM (in MLL-rearranged leukemia cells)[1]27% to 94% knockout efficiency (in hematopoietic stem and progenitor cells, targeting a different gene - ELANE - as a proxy)[2]
Onset of Action Significant degradation observed within hours of treatmentEffects manifest after transcription and translation of Cas9/gRNA, and subsequent cell division
Duration of Effect Transient; dependent on the pharmacokinetic properties of the PROTACPermanent in the targeted cell and its progeny
Selectivity High selectivity for ENL over its paralog AF9 has been demonstrated with some PROTACs.[1]High specificity is achievable with careful guide RNA design, but off-target cleavage can occur.
Key Off-Target Concerns Unintended degradation of other proteins due to promiscuous ligand binding or E3 ligase interactions.[3][4]Off-target DNA cleavage leading to insertions, deletions, or translocations.

Signaling Pathways and Mechanisms of Action

ENL Signaling Pathway in Leukemia

ENL is a reader of histone acetylation, particularly H3K9ac and H3K27ac, and is a key component of the Super Elongation Complex (SEC). The SEC, which also includes AFF4, AF9, ELL, and P-TEFb (CDK9/Cyclin T1), promotes transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II. This activity is crucial for the expression of oncogenes such as MYC and HOX genes, which drive leukemogenesis.

ENL_Signaling_Pathway cluster_nucleus Nucleus ENL ENL SEC Super Elongation Complex (SEC) ENL->SEC is a component of Histone Acetylated Histones (H3K9ac, H3K27ac) Histone->ENL binds to PolII RNA Polymerase II SEC->PolII recruits & phosphorylates Oncogenes Oncogenes (e.g., MYC, HOX) PolII->Oncogenes transcribes Transcription Transcriptional Elongation PolII->Transcription Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis drives

Caption: The ENL signaling pathway in the context of leukemia.

Mechanism of this compound PROTACs

This compound serves as the ENL-binding moiety in a heterobifunctional PROTAC molecule. The PROTAC simultaneously binds to the ENL protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate ENL, marking it for degradation by the 26S proteasome. The PROTAC is then released to target another ENL protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (ENL-PROTAC-E3) PROTAC->Ternary_Complex ENL ENL Protein ENL->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_ENL Polyubiquitinated ENL Ternary_Complex->Ub_ENL Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_ENL->Proteasome targeted to Degradation ENL Degradation Proteasome->Degradation results in

Caption: Mechanism of action for this compound based PROTACs.

CRISPR/Cas9 Workflow for ENL Knockout

The CRISPR/Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to the ENL gene. Cas9 induces a double-strand break (DSB) in the DNA. The cell's natural DNA repair machinery, primarily through the error-prone non-homologous end joining (NHEJ) pathway, often introduces insertions or deletions (indels). These indels can cause a frameshift mutation, leading to a premature stop codon and a non-functional ENL protein, effectively knocking out the gene.

CRISPR_Workflow cluster_workflow CRISPR/Cas9 Workflow for ENL Knockout gRNA_Design 1. gRNA Design (Targeting ENL gene) Delivery 2. Delivery of Cas9 & gRNA (e.g., Electroporation, Viral Vector) gRNA_Design->Delivery Targeting 3. Cas9-gRNA Complex Binds to ENL Gene Delivery->Targeting Cleavage 4. Cas9 Mediates Double-Strand Break (DSB) Targeting->Cleavage Repair 5. DNA Repair (NHEJ) Introduces Indels Cleavage->Repair Knockout 6. ENL Gene Knockout (Non-functional protein) Repair->Knockout

Caption: Workflow for ENL gene knockout using CRISPR/Cas9.

Experimental Protocols

This compound PROTAC Treatment and Analysis

Objective: To assess the degradation of ENL protein in a leukemia cell line (e.g., MV4;11) following treatment with a this compound based PROTAC.

Materials:

  • This compound derived PROTAC (e.g., MS41)

  • Leukemia cell line (e.g., MV4;11)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-ENL, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Seeding: Culture MV4;11 cells according to standard protocols. Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

  • PROTAC Treatment: Prepare stock solutions of the this compound PROTAC in DMSO. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-only control.

  • Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary anti-ENL antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize ENL protein levels to the loading control. Calculate the DC50 value (concentration at which 50% of the protein is degraded).

CRISPR/Cas9-Mediated ENL Knockout

Objective: To generate an ENL knockout cell line using CRISPR/Cas9 technology.

Materials:

  • Target cell line (e.g., HEK293T or a relevant leukemia cell line)

  • Cas9 nuclease (recombinant protein or expression plasmid)

  • Synthetic single guide RNA (sgRNA) targeting the ENL gene

  • Electroporation system and cuvettes (or other transfection reagents)

  • Cell culture medium and supplements

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • T7 Endonuclease I (T7E1) assay kit (or Sanger sequencing/NGS for validation)

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • sgRNA Design and Synthesis: Design and synthesize at least two sgRNAs targeting an early exon of the ENL gene using online design tools to maximize knockout efficiency and minimize off-target effects.

  • Ribonucleoprotein (RNP) Complex Formation: If using recombinant Cas9 protein, pre-incubate the Cas9 protein with the synthetic sgRNA to form RNP complexes according to the manufacturer's instructions.

  • Transfection/Electroporation:

    • Harvest and wash the target cells.

    • Resuspend the cells in an appropriate electroporation buffer.

    • Add the Cas9-sgRNA RNP complexes to the cell suspension.

    • Electroporate the cells using a pre-optimized program.

    • Immediately transfer the cells to pre-warmed culture medium.

  • Genomic DNA Extraction: After 48-72 hours, harvest a portion of the cells and extract genomic DNA.

  • Verification of Editing Efficiency:

    • PCR Amplification: Amplify the genomic region flanking the sgRNA target site using PCR.

    • T7E1 Assay: Denature and re-anneal the PCR products to form heteroduplexes. Digest the products with T7 Endonuclease I, which cleaves mismatched DNA. Analyze the cleavage products by agarose gel electrophoresis to estimate the indel frequency.

    • Sanger Sequencing/NGS: For more precise analysis, clone the PCR products into a vector and perform Sanger sequencing on individual clones, or perform next-generation sequencing on the pooled PCR product to identify and quantify the different indels.

  • Single-Cell Cloning (Optional): To generate a clonal knockout cell line, perform single-cell sorting or limiting dilution to isolate and expand individual edited cells. Screen the resulting clones for the desired ENL knockout by western blot and genomic sequencing.

Conclusion

Both this compound PROTACs and CRISPR/Cas9 offer powerful but distinct approaches for ENL suppression.

  • This compound PROTACs provide a method for rapid, reversible, and titratable reduction of the ENL protein. This makes them excellent tools for studying the acute effects of ENL loss and as potential therapeutic agents where transient protein suppression is desired. The development of highly selective PROTACs is crucial to minimize off-target protein degradation.

  • CRISPR/Cas9 allows for the complete and permanent knockout of the ENL gene. This is the gold standard for validating the genetic requirement of ENL in a specific biological context and for creating stable knockout cell lines or animal models for long-term studies. Careful design and validation are necessary to mitigate the risk of off-target genomic edits.

The choice between these two technologies will depend on the specific research question, the desired duration and level of ENL suppression, and the experimental system being used. For therapeutic applications, both strategies are being actively pursued, with PROTACs offering a more traditional "drug-like" modality and CRISPR-based therapies representing a frontier in genetic medicine.

References

Safety Operating Guide

Personal protective equipment for handling Pfi-6-cooh

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pfi-6-cooh. The following procedures are designed to ensure safe operational handling and disposal of this chemical probe.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

Area of Protection Required Equipment Specifications and Remarks
Eye/Face Protection Safety glasses with side-shields, Face shieldEnsure compliance with government standards such as EN166 (EU) or NIOSH (US).
Skin Protection Chemical-resistant gloves, Protective clothingHandle with gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Respiratory Protection NIOSH approved respiratorRequired when dusts are generated.
Body Protection Complete suit protecting against chemicalsThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency Situation First-Aid Measures
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of this compound and to ensure a safe laboratory environment.

Aspect Procedure
Safe Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Disposal Plan

Dispose of this compound and its contaminated packaging in accordance with all applicable local, state, and federal regulations.

Waste Type Disposal Method
Unused Product Dispose of as unused product.
Contaminated Packaging Dispose of as unused product.

Accidental Release Measures

In case of an accidental spill, follow these steps to contain and clean up the material.

  • Personal Precautions : Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions : Do not let product enter drains.

  • Methods for Cleaning Up : Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound from receipt to disposal.

G cluster_receipt Receipt and Storage cluster_preparation Experiment Preparation cluster_experiment Experimental Use cluster_disposal Disposal Receive this compound Receive this compound Inspect Container Inspect Container Receive this compound->Inspect Container Check for damage Store at 2-8°C Store at 2-8°C Inspect Container->Store at 2-8°C If intact Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh this compound Weigh this compound Prepare Workspace->Weigh this compound Perform Experiment Perform Experiment Weigh this compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Collect all waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.